AZ32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRTUEXVVKVKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: AZ32's Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AZ32 is a potent, orally bioavailable, and blood-brain barrier-penetrating small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). By selectively targeting ATM, this compound effectively disrupts the signaling cascade initiated by DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation and certain chemotherapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Data Summary
The potency and cellular efficacy of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative metrics for this compound and a related compound, AZ31.
| Compound | Target | Parameter | Value | Reference |
| This compound | ATM Enzyme | IC50 | <6.2 nM | [1][2] |
| ATM in cell | IC50 | 0.31 µM | [1][2] | |
| AZ31 | ATM Enzyme | IC50 | <1.2 nM | [2] |
| ATM in cell | IC50 | 2.8 nM | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting the ATM-Mediated DNA Damage Response
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. A critical pathway within the DDR is activated by DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents. The primary sensor and activator of the DSB response is the ATM kinase.
Upon sensing a DSB, ATM is activated and initiates a signaling cascade by phosphorylating a multitude of downstream substrates. These substrates, in turn, orchestrate the cellular response to DNA damage, which includes:
-
Cell Cycle Arrest: Activation of checkpoint kinases, such as CHK2, leads to the temporary halt of the cell cycle, providing time for DNA repair.
-
DNA Repair: ATM signaling promotes the recruitment of DNA repair factors to the site of damage, facilitating repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).
-
Apoptosis: In cases of irreparable damage, ATM can trigger programmed cell death to eliminate compromised cells.
This compound functions as an ATP-competitive inhibitor of ATM. By binding to the ATP-binding pocket of the ATM kinase, this compound prevents the phosphorylation of its downstream targets, effectively short-circuiting the DDR. This abrogation of the DNA damage checkpoint and repair processes leads to the accumulation of lethal DNA damage in cancer cells, particularly when combined with DNA-damaging agents. This mechanism is especially effective in cancers with pre-existing defects in other cell cycle checkpoints, such as those with p53 mutations.[2][3]
Signaling Pathway of ATM Inhibition by this compound
The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.
Caption: ATM signaling pathway and inhibition by this compound.
Experimental Protocols
The characterization of this compound and its mechanism of action involves several key experimental techniques. Detailed protocols for these assays are provided below.
Western Blotting for ATM Signaling Pathway Proteins
This protocol is used to assess the phosphorylation status of ATM and its downstream targets in response to DNA damage and this compound treatment.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., ionizing radiation).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Resolve 20-40 µg of protein per sample on a 6-10% SDS-polyacrylamide gel. Due to the large size of ATM (~350 kDa), a lower percentage gel is recommended.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 25V for 1.5-2 hours or overnight at 4°C is recommended for large proteins.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total CHK2, phospho-CHK2 (Thr68), and other relevant targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for γH2AX Foci Formation
This assay visualizes the formation of DNA double-strand breaks and the effect of this compound on their repair. γH2AX (phosphorylated H2AX at Ser139) is a marker for DSBs.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat with this compound before irradiation as described for Western blotting.
-
At various time points after irradiation (e.g., 1, 4, and 24 hours), fix the cells.
2. Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.
-
Block with 5% BSA in PBS for 30-60 minutes.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Cell Viability Assay for Radiosensitization
This protocol determines the ability of this compound to enhance the cell-killing effects of radiation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Irradiate the cells with a range of radiation doses.
2. Incubation and Viability Measurement:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).
-
Assess cell viability using a metabolic assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
For MTT assays, add MTT solution and incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance at ~570 nm.
-
For MTS or resazurin-based assays, add the reagent and measure absorbance or fluorescence after 1-4 hours of incubation.
3. Data Analysis:
-
Normalize the viability of treated cells to that of untreated controls.
-
Plot cell survival curves and determine the radiation dose enhancement factor (DEF) for each concentration of this compound.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the radiosensitizing effects of this compound.
Caption: Workflow for assessing this compound's radiosensitizing effects.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the core of the DNA damage response through the specific inhibition of ATM kinase. Its ability to penetrate the blood-brain barrier makes it particularly promising for the treatment of brain tumors like glioblastoma multiforme. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug developers working to further elucidate the role of ATM inhibition in cancer therapy and to advance the clinical development of compounds like this compound.
References
The Discovery and Development of AZ32: A Potent and Orally Bioavailable ATM Kinase Inhibitor for Radiosensitization of Glioblastoma
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ32 is a novel, potent, and specific small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed to address the significant challenge of radioresistance in glioblastoma (GBM), the most aggressive primary brain tumor, this compound exhibits excellent oral bioavailability and the crucial ability to penetrate the blood-brain barrier (BBB). Preclinical studies have demonstrated that this compound effectively sensitizes GBM cells to ionizing radiation, particularly those with mutations in the p53 tumor suppressor gene, leading to increased tumor cell apoptosis and significantly improved survival in orthotopic mouse models. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, biophysical properties, and detailed experimental methodologies.
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of just over a year. The standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide, is often hampered by the intrinsic and acquired radioresistance of GBM cells. A key mechanism of this resistance is the robust DNA damage response (DDR) network, which allows tumor cells to repair radiation-induced DNA double-strand breaks (DSBs) and evade apoptosis.
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DDR, activated in response to DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis. The central role of ATM in promoting cell survival following radiation makes it a compelling therapeutic target for radiosensitization. Inhibition of ATM kinase activity is hypothesized to abrogate the DDR, leaving cancer cells vulnerable to the cytotoxic effects of radiation.
A significant hurdle in developing ATM inhibitors for GBM has been the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system. This compound was identified through extensive drug screening and lead optimization efforts to overcome this limitation. It is a potent, selective, and orally bioavailable ATM inhibitor with enhanced BBB penetration, making it a promising candidate for clinical development in combination with radiotherapy for GBM.
Discovery and Synthesis
This compound was identified through a focused drug discovery program aimed at developing potent and selective ATM inhibitors with favorable pharmacokinetic properties for treating central nervous system (CNS) malignancies. The development process involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and BBB penetration.
While the specific, step-by-step synthesis of this compound has not been publicly disclosed in the reviewed literature, it belongs to the class of 3-quinoline carboxamides. The general synthetic approach for this class of compounds typically involves the following key steps:
-
Synthesis of the Quinoline Core: Construction of the substituted quinoline-3-carboxylic acid scaffold. This is often achieved through established synthetic methodologies such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by functional group manipulations.
-
Amide Coupling: The synthesized quinoline-3-carboxylic acid is then coupled with a desired amine moiety using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final carboxamide product.
The refinement of lead compounds, such as the transition from the less BBB-penetrant AZ31 to this compound, likely involved modifications to the substituents on the quinoline ring and the amide side chain to enhance lipophilicity and reduce efflux by transporters at the BBB, thereby improving brain exposure.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a specific and potent inhibitor of ATM kinase.[1] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates that are critical for the DNA damage response.
Inhibition of the DNA Damage Response
In the presence of radiation-induced DNA double-strand breaks, ATM is activated and initiates a signaling cascade. Key downstream targets of ATM include p53 and KAP-1. Phosphorylation of p53 at Serine 15 (pS15-p53) and KAP-1 at Serine 824 (pS824-KAP-1) are critical events in the DDR. This compound has been shown to effectively block the radiation-induced phosphorylation of both p53 and KAP-1 in glioma cells, confirming its on-target activity.[2] This inhibition of ATM signaling prevents the initiation of cell cycle checkpoints and DNA repair, leading to the accumulation of lethal DNA damage.
Radiosensitization of Glioblastoma Cells
By abrogating the DDR, this compound sensitizes GBM cells to the cytotoxic effects of ionizing radiation. This effect is particularly pronounced in cells with mutations in the tumor suppressor gene TP53.[2][3] Mutant p53-expressing glioma cells treated with this compound and radiation exhibit a significantly higher propensity to undergo mitotic catastrophe, a form of cell death that occurs when cells with damaged DNA attempt to divide.[3] This selective sensitization of p53-mutant cells is a significant advantage, as a large proportion of GBMs harbor p53 pathway alterations.
Reversal of Multidrug Resistance
Interestingly, beyond its role in radiosensitization, this compound has also been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal cancer cells. This compound was found to inhibit the transporter activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic agents that are substrates of this efflux pump. Molecular docking studies suggest that this compound binds to the transmembrane domain of ABCG2. This finding suggests a broader potential application for this compound in combination with chemotherapy for various cancers.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biophysical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| ATM enzyme IC50 | <0.0062 µM | [1] |
| Cellular pS1981-ATM IC50 | 0.31 µM | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| LogD | 2.94 | [1] |
| Aqueous Solubility | 24 µM | [1] |
| Kinase Selectivity (IC50, µM) | ||
| ATR | >4.6 | [1] |
| DNA-PK | <4.5 | [1] |
| mTOR | <4.6 | [1] |
| PI3Kα | 4.6 | [1] |
| Free Brain:Plasma Ratio (Kpuu) | 0.26 | [1] |
| Oral Bioavailability (Mouse) | Orally bioavailable | [3] |
Table 2: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | p53 Status | Treatment | Outcome | Reference |
| Human Glioma U1242 | Mutant | This compound (3 µM) + Radiation (2 Gy) | Blockage of DDR, Radiosensitization | [1] |
| Mouse Glioma GL261 | Mutant | This compound (3 µM) + Radiation (2, 4 Gy) | Radiosensitization (Colony Forming Assay) | [2] |
| Human Glioma T98G | Mutant | This compound + Radiation | Radiosensitization | [3] |
| Human Glioma U87/281G | Mutant | This compound + Radiation | Increased Mitotic Catastrophe | [3] |
Table 3: In Vivo Efficacy of this compound in Orthotopic Glioma Mouse Models
| Mouse Model | Treatment | Outcome | Reference |
| GL261/C57bl6 (syngeneic) | This compound (200 mg/kg, p.o.) + Radiation (4x2.5 Gy) | Significant prolongation of survival | [2] |
| U87/281G (human xenograft) | This compound (200 mg/kg, p.o.) + Radiation (4x2.5 Gy) | Significant increase in survival | [2] |
| GL261/C57bl6 (syngeneic) | This compound + Low-dose conformal irradiation | >6-fold higher apoptosis in tumor vs. healthy brain | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development of this compound. Note: Specific concentrations of reagents and incubation times may require optimization for different cell lines and experimental conditions.
ATM Kinase Inhibition Assay (In Vitro)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM enzyme.
Materials:
-
Recombinant human ATM kinase
-
ATM substrate (e.g., a peptide containing the consensus phosphorylation sequence)
-
[γ-³²P]ATP or a suitable fluorescence-based ATP analog
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound compound at various concentrations
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, ATM substrate, and recombinant ATM kinase.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability and Radiosensitization Assay (Colony Forming Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, and is the gold standard for determining radiosensitivity.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, GL261)
-
Complete cell culture medium
-
This compound compound
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed the glioblastoma cells into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.
-
Allow the cells to attach overnight.
-
Treat the cells with a fixed concentration of this compound or vehicle control for a specified duration (e.g., 1 hour) before irradiation.
-
Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of this compound.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.
Materials:
-
Glioblastoma cell lines
-
This compound compound
-
Radiation source
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS1981-ATM, anti-pS15-p53, anti-pS824-KAP-1, anti-ATM, anti-p53, anti-KAP-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound and/or radiation as required.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Orthotopic Glioblastoma Mouse Model and In Vivo Radiosensitization Study
This in vivo model is crucial for evaluating the efficacy of this compound in a setting that more closely mimics human disease.
Materials:
-
Immunocompromised mice (e.g., nude mice for human xenografts) or syngeneic mice (e.g., C57BL/6 for GL261 cells)
-
Glioblastoma cells engineered to express luciferase for bioluminescence imaging (BLI)
-
Stereotactic injection apparatus
-
This compound formulated for oral administration (e.g., in a vehicle such as 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80)
-
Small animal irradiator
-
Bioluminescence imaging system
Procedure:
-
Intracranially inject luciferase-expressing glioblastoma cells into the brains of anesthetized mice using a stereotactic frame.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg daily).
-
Deliver focused radiation to the tumor-bearing region of the brain.
-
Continue treatment for the specified duration.
-
Monitor tumor growth via BLI and record animal survival.
-
At the end of the study, or when mice show signs of neurological symptoms, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Workflow for in vivo radiosensitization studies of this compound in an orthotopic glioma model.
Conclusion and Future Directions
This compound is a highly promising ATM kinase inhibitor with the potential to significantly improve the efficacy of radiotherapy for glioblastoma. Its potent and selective inhibition of ATM, coupled with its excellent oral bioavailability and blood-brain barrier penetration, addresses key challenges in the development of CNS-active drugs. Preclinical studies have robustly demonstrated its ability to radiosensitize glioblastoma cells, particularly those with p53 mutations, leading to enhanced tumor cell killing and improved survival in animal models.
The development of this compound has paved the way for the clinical investigation of next-generation ATM inhibitors with similar properties. Future research should focus on further elucidating the molecular mechanisms underlying the synergistic interaction between this compound and radiation, identifying predictive biomarkers of response, and exploring its potential in combination with other therapeutic modalities, including chemotherapy and targeted agents. The promising preclinical data for this compound provide a strong rationale for its continued development and its potential to become a valuable component of the therapeutic armamentarium against glioblastoma.
References
AZ32: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Potent ATM Kinase Inhibitor
Abstract
AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With its ability to penetrate the blood-brain barrier and be orally bioavailable, this compound has emerged as a promising agent for radiosensitizing intracranial gliomas and potentially overcoming multidrug resistance in other cancers.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide, is a small molecule inhibitor with a molecular weight of 328.4 g/mol .[2] Its chemical structure and key identifiers are detailed below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide | [2] |
| Molecular Formula | C₂₀H₁₆N₄O | [2] |
| Molecular Weight | 328.4 g/mol | [2] |
| CAS Number | 2288709-96-4 | [2] |
| SMILES | O=C(NC)C1=CC=C(C2=CN=C3N2C=C(C4=CC=CC=C4)N=C3)C=C1 | [2] |
| InChI Key | LCRTUEXVVKVKBD-UHFFFAOYSA-N | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 150 mg/mL, Ethanol: 7 mg/mL, Water: Insoluble | [1][2] |
Biological Activity and Mechanism of Action
This compound is a highly specific inhibitor of ATM kinase, with an IC₅₀ value of less than 0.0062 μM in cell-free assays.[1] It demonstrates adequate selectivity over the related ATR kinase and high cell permeability.[1] The primary mechanism of action of this compound is the inhibition of the ATM-mediated DNA damage response, which is crucial for cell survival following ionizing radiation.[1][4] By blocking this pathway, this compound radiosensitizes cancer cells, particularly those with deficient p53 function.[4]
In addition to its role in radiosensitization, this compound has been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal cancer.[3] It achieves this by inhibiting the transporter activity of ABCG2, thereby increasing the intracellular concentration of chemotherapeutic agents.[3]
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| ATM Kinase Inhibition (IC₅₀, cell-free) | <0.0062 μM | - | [1] |
| ATM Inhibition in cells (IC₅₀) | 0.31 μM | Human glioma U1242 cells | [1] |
| Selectivity over ATR | Adequate | - | [1] |
| Selectivity over PI3Kα (IC₅₀) | 4.6 µM | - | [2] |
| Oral Bioavailability | Yes | Mice | [1][4] |
| Blood-Brain Barrier Penetration | Yes (8.7-fold higher than AZ31) | Mice | [1] |
Experimental Protocols
In Vitro Radiosensitization Assay
This protocol describes a general workflow for assessing the radiosensitizing effect of this compound on glioblastoma multiforme (GBM) cells.
Methodology:
-
Cell Culture: Human glioma U1242 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Treatment: Cells are treated with a specified concentration of this compound (e.g., 3 μM) or vehicle control (DMSO).[1]
-
Irradiation: Following incubation with this compound, cells are exposed to a clinically relevant dose of ionizing radiation (e.g., 2 Gy).[1]
-
Post-Irradiation Incubation: Cells are incubated for a further 48 hours to allow for the expression of radiation-induced damage.[1]
-
Immunocytochemistry: Cells are fixed and processed for immunocytochemistry using antibodies against γ-tubulin (to visualize centrosomes) and α-tubulin (to visualize microtubules). Nuclei are counterstained with DAPI.[1]
-
Analysis: The percentage of cells undergoing mitotic catastrophe is quantified by microscopic analysis.
In Vivo Orthotopic Glioma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound as a radiosensitizer in a mouse model of glioma.
Methodology:
-
Tumor Implantation: Human or syngeneic glioma cells are stereotactically implanted into the brains of immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth: Tumors are allowed to establish for a set period.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle, this compound alone, radiation alone, and this compound in combination with radiation.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 200 mg/kg).[1]
-
Irradiation: A targeted dose of radiation is delivered to the tumor-bearing region of the brain.
-
Monitoring: Animal survival is monitored daily. Tumor growth can be monitored using imaging techniques such as bioluminescence or MRI.
-
Endpoint: The study is terminated when animals meet predefined humane endpoints, and survival data is analyzed.
Signaling Pathways
This compound primarily targets the ATM kinase, a key component of the DNA damage response pathway. Upon DNA double-strand breaks, induced by ionizing radiation, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable and Blood-Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AZ32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of AZ32, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This compound has demonstrated significant potential in radiosensitizing glioblastoma cells, making it a compound of high interest for cancer therapy research. This document outlines the core in vitro activities of this compound, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key potency metrics.
| Assay Type | Target | IC50 Value | Description |
| Cell-free Kinase Assay | ATM | <0.0062 µM | Enzymatic assay using recombinant ATM kinase to determine the direct inhibitory effect of this compound. |
| Cell-based Assay | ATM | 0.31 µM | Cellular assay measuring the inhibition of ATM activity within a cellular context. |
Table 1: Inhibitory Potency of this compound
Core Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response
This compound exerts its effects by inhibiting the ATM kinase, a critical regulator of the DNA damage response (DDR).[1] In response to DNA double-strand breaks (DSBs), often induced by ionizing radiation, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] this compound blocks this signaling cascade, thereby preventing cancer cells from repairing radiation-induced DNA damage and leading to increased cell death.
Signaling Pathway of this compound-Mediated ATM Inhibition
The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound. In the presence of DNA damage, ATM is activated and phosphorylates key downstream targets including p53 and KAP1. This compound directly inhibits the kinase activity of ATM, preventing these phosphorylation events.
References
In-Depth Technical Guide: AZ32 Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of AZ32, a potent and orally bioavailable ataxia-telangiectasia mutated (ATM) kinase inhibitor. This compound has demonstrated significant potential in radiosensitizing intracranial gliomas, largely attributed to its enhanced penetration into the central nervous system (CNS). This document compiles available quantitative data, details experimental methodologies, and illustrates key signaling pathways to support further research and development of this compound.
Quantitative Blood-Brain Barrier Permeability Data
This compound was developed to improve upon earlier ATM inhibitors, such as AZ31, which had limited CNS bioavailability. In vivo studies have demonstrated the superior BBB penetration of this compound.
| Parameter | Value | Species | Dosage | Notes |
| BBB Penetration Enhancement | 8.7-fold increase | Mouse | Not specified | Compared to AZ31. |
| Free Brain Concentration | > Cellular IC50 for ~22 hours | Mouse | 200 mg/kg (single oral dose) | The cellular IC50 for ATM is 0.31 µM.[1] |
| Brain-to-Plasma Ratio | Data not explicitly provided as Kp or Kp,uu | - | - | The enhanced penetration suggests a favorable ratio. |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research characterizing the BBB permeability of this compound.
In Vivo Blood-Brain Barrier Permeability Assessment in Mice
Objective: To determine the brain concentration of this compound after oral administration and assess its ability to cross the blood-brain barrier.
Animal Model:
-
Species: Mouse (specific strain not detailed in the abstract).
-
Housing: Standard laboratory conditions.
Drug Formulation and Administration:
-
Formulation: this compound was prepared in a solution of 0.5% (w/v) hydroxypropyl-methyl cellulose and 0.1% (w/v) polysorbate-80 to a concentration of 20 mg/mL.[1]
-
Administration: Administered via oral gavage.
Pharmacokinetic Study Design:
-
Dosing: A single oral dose of 200 mg/kg was administered.
-
Sample Collection: While specific time points for plasma and brain collection are not detailed in the provided abstracts, a time course study was conducted to determine the free brain concentration over approximately 22 hours.[1]
-
Sample Processing: Brain tissue would be homogenized, and both brain homogenate and plasma samples would be processed for bioanalysis, likely involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound concentrations.
Bioanalytical Method (Hypothesized based on standard practice):
-
Instrumentation: A validated LC-MS/MS method would be used for the sensitive and specific quantification of this compound in plasma and brain homogenate.
-
Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: Separation on a C18 reverse-phase column.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
In Vitro Permeability Assays (General Methodology)
While specific in vitro BBB permeability data for this compound is not available in the provided search results, the following are standard methods that would be employed to assess its permeability characteristics.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Procedure: A filter plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane separating a donor compartment (containing the drug) from an acceptor compartment. After an incubation period, the concentration of the drug in both compartments is measured to determine the permeability coefficient (Pe).
Caco-2 Cell Permeability Assay:
-
Principle: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form tight junctions and express some transporters found at the BBB, to model drug transport.
-
Procedure: Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (luminal) side, and its appearance on the basolateral (abluminal) side is measured over time to determine the apparent permeability coefficient (Papp). This can also be performed in the reverse direction (basolateral to apical) to assess active efflux.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: ATM Inhibition in the DNA Damage Response
This compound functions by inhibiting ATM kinase, a critical component of the DNA damage response (DDR) pathway. In the context of cancer therapy, particularly with radiation, inhibiting ATM prevents the repair of DNA double-strand breaks, leading to increased cell death in tumor cells.
Figure 1: this compound inhibits ATM kinase, disrupting the DNA damage response to radiation.
p53-Dependent Mitotic Catastrophe Induced by this compound
A key finding is that glioma cells with mutant p53 are particularly sensitive to radiosensitization by this compound.[1] This is due to a propensity for these cells to undergo mitotic catastrophe. In cells with functional p53, DNA damage would typically lead to cell cycle arrest to allow for repair. However, in p53-deficient cells, ATM inhibition by this compound in the presence of radiation-induced DNA damage can lead to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and subsequent cell death.
References
The ATM Kinase Inhibitor AZ32: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical whitepaper provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of AZ32, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This compound has demonstrated significant promise as a radiosensitizer in the treatment of glioblastoma (GBM), owing to its excellent oral bioavailability and ability to penetrate the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and radiation therapy research.
Executive Summary
This compound is a specific inhibitor of the ATM kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, this compound disrupts the repair of radiation-induced DNA damage in cancer cells, leading to increased apoptosis and mitotic catastrophe, particularly in tumors with mutant p53. Preclinical studies in mouse models of glioblastoma have shown that oral administration of this compound effectively radiosensitizes intracranial tumors, leading to prolonged survival. This document summarizes the key quantitative PK and PD data for this compound and provides detailed experimental protocols for the foundational studies that have characterized its activity.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and significant penetration of the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | Orally Bioavailable | Mouse | 200 mg/kg (p.o.) | [1] |
| Blood-Brain Barrier Penetration | Good | Mouse | 200 mg/kg (p.o.) | [2] |
| Free Brain:Plasma Ratio (Kpuu) | 0.26 | Mouse | 200 mg/kg (p.o.) | [1] |
| Duration of Action in Brain | Free brain concentrations exceed cellular IC50 for ~22 hours | Mouse | 200 mg/kg (p.o.) | [2] |
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to inhibit ATM kinase activity, thereby sensitizing cancer cells to radiation. This effect is particularly pronounced in glioma cells with mutations in the p53 tumor suppressor gene.
Table 2: In Vitro and In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Assay/Model | Cell Lines/Species | Reference |
| ATM Kinase Inhibition (IC50, cell-free) | <0.0062 µM | Cell-free enzymatic assay | - | [2] |
| ATM Kinase Inhibition (IC50, cellular) | 0.31 µM | Cellular assay | - | [2] |
| Radiosensitization (in vitro) | Dose-dependent reduction in survival | Colony-forming assay | Human glioma cell lines (LN18, U1242, T98G, DBTRG, U87MG) and mouse glioma cells (GL261) | [1] |
| Radiosensitization (in vivo) | Prolonged survival in orthotopic glioma models | Orthotopic mouse glioma models (syngeneic and human) | C57BL/6 mice and nude mice | [1] |
| Mechanism of Action | Inhibition of DNA damage response, induction of mitotic catastrophe and apoptosis | Western blot, immunofluorescence, apoptosis assays | Glioma cell lines | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro ATM Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM kinase enzyme.
-
Method: A cell-free enzymatic assay is performed using recombinant human ATM protein. The kinase reaction is initiated by the addition of ATP and a specific peptide substrate. The inhibitory effect of a serial dilution of this compound is measured by quantifying the phosphorylation of the substrate, typically using a fluorescence-based detection method. The IC50 value is calculated from the resulting dose-response curve.
Cellular ATM Inhibition Assay
-
Objective: To assess the potency of this compound in inhibiting ATM kinase activity within a cellular context.
-
Method: Human glioma cells (e.g., U1242) are treated with varying concentrations of this compound. DNA damage is then induced using ionizing radiation (e.g., 2 Gy). After a specified time (e.g., 48 hours), cells are lysed, and the phosphorylation of downstream targets of ATM, such as p53 and KAP-1, is assessed by Western blotting. The IC50 is determined by quantifying the reduction in phosphorylation as a function of this compound concentration.[1][2]
In Vitro Radiosensitization Assay (Colony-Forming Assay)
-
Objective: To evaluate the ability of this compound to enhance the cytotoxic effects of radiation on cancer cells.
-
Method: Human and mouse glioma cell lines are seeded at low density in culture dishes. Cells are then treated with a fixed concentration of this compound (e.g., 3 µM) or vehicle control for a specified period before being exposed to varying doses of ionizing radiation (e.g., 2, 4 Gy). After incubation to allow for colony formation (typically 10-14 days), the colonies are stained and counted. The dose enhancement ratio (DER) is calculated to quantify the radiosensitizing effect of this compound.[1]
Orthotopic Mouse Glioma Model and In Vivo Radiosensitization
-
Objective: To determine the efficacy of orally administered this compound in combination with radiation in a clinically relevant animal model of glioblastoma.
-
Method:
-
Cell Implantation: Luciferase-expressing human (e.g., U87-281G) or mouse (e.g., GL261) glioma cells are stereotactically injected into the brains of immunocompromised (for human cells) or syngeneic (for mouse cells) mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is administered by oral gavage (e.g., 200 mg/kg daily) for a specified number of days. Radiation (e.g., whole-head irradiation with 2.5 Gy for 4 consecutive days) is administered one hour after this compound administration.[1][3]
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor burden can also be monitored throughout the study using BLI.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the ATM kinase, a central player in the DNA damage response pathway.
Caption: this compound inhibits ATM kinase, disrupting the DNA damage response.
In cells with functional p53, ATM activation following DNA damage leads to cell cycle arrest and DNA repair. However, in many glioblastoma cells, p53 is mutated. In this context, inhibition of ATM by this compound prevents the necessary cell cycle checkpoints from being activated, forcing the cells to enter mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and cell death.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising ATM kinase inhibitor with a favorable preclinical pharmacokinetic and pharmacodynamic profile for the treatment of glioblastoma. Its ability to penetrate the blood-brain barrier and effectively radiosensitize tumor cells, particularly those with p53 mutations, warrants further investigation and clinical development. The detailed protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and radiation therapy.
References
The Role of AZD3229 in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3229 has emerged as a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα), key drivers in the pathogenesis of gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the mechanism of action of AZD3229, its efficacy in preclinical models, and detailed experimental protocols for key assays used in its characterization. Quantitative data from published studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first-line treatment with imatinib has significantly improved patient outcomes, the development of resistance, often through secondary mutations, remains a major clinical challenge. AZD3229 is a next-generation kinase inhibitor designed to target a broad spectrum of primary and secondary mutations in KIT and PDGFRα, offering a promising therapeutic strategy for patients with resistant GIST.
Mechanism of Action
AZD3229 is a highly potent and selective inhibitor of KIT and PDGFRα. It exerts its anti-tumor effects by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in tumor cells dependent on KIT or PDGFRα signaling.
Signaling Pathway
Mutant KIT or PDGFRα receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling cascades crucial for cell survival and proliferation. The two primary pathways activated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. AZD3229 effectively blocks the initial phosphorylation event, thus inhibiting both of these critical signaling axes.
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of AZD3229 in various GIST models, including those with primary and secondary mutations that confer resistance to standard-of-care therapies.
In Vitro Potency
AZD3229 has shown low nanomolar activity against a wide range of KIT mutations in engineered and GIST-derived cell lines.[1] In these in vitro assays, AZD3229 was found to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1]
In Vivo Anti-Tumor Activity
In patient-derived xenograft (PDX) models of GIST, oral administration of AZD3229 led to durable inhibition of KIT signaling and resulted in significant tumor regressions.[1] Notably, these anti-tumor effects were observed at doses that did not cause changes in arterial blood pressure in rat telemetry studies, suggesting a favorable safety profile.[1]
| Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| GIST PDX | KIT Exon 11 & 17 | AZD3229 | Significant tumor regression | [1] |
| Model | Mutation | EC90 (nM) | Reference |
| Ba/F3 | KIT D816H | 20 | |
| GIST 430 | V654A | 43 | |
| HGiX-106 | KIT V654A | 76 | |
| HGiX-105 | KIT Y823D | 4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of AZD3229. These protocols are based on standard laboratory procedures and information gathered from publications on AZD3229 and similar kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
GIST cell lines (e.g., GIST-T1)
-
96-well plates
-
Complete growth medium
-
AZD3229 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed GIST cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of AZD3229 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment and use of GIST PDX models for evaluating the in vivo efficacy of AZD3229.
Materials:
-
Immunodeficient mice (e.g., NMRI nu/nu or NOD-SCID)
-
Fresh GIST tumor tissue from consenting patients
-
Surgical tools
-
AZD3229 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Obtain fresh, sterile GIST tumor tissue from surgical resection.
-
Cut the tumor tissue into small fragments (approximately 3x3 mm).
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the flank of the mouse and create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket and suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors become palpable, measure their dimensions using calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AZD3229 orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Continue treatment for a specified period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can also be measured as an endpoint.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Western Blot Analysis of KIT Phosphorylation
This method is used to assess the inhibition of KIT phosphorylation in tumor samples from in vivo studies.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-KIT, anti-total-KIT, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Excise tumors from treated and control mice at specified time points after the final dose.
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies against total KIT and a loading control (e.g., actin) to normalize the phospho-KIT signal.
-
Quantify the band intensities to determine the extent of KIT phosphorylation inhibition.
-
Conclusion
AZD3229 is a promising therapeutic agent for the treatment of GIST, demonstrating potent and selective inhibition of a broad range of clinically relevant KIT and PDGFRα mutations. Its efficacy in preclinical models, coupled with a potentially favorable safety profile, warrants further clinical investigation. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to further elucidate the role of AZD3229 and other kinase inhibitors in the treatment of cancer.
References
Methodological & Application
AZ32 Treatment Protocol for In Vivo Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. By targeting ATM, this compound disrupts the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain tumors like glioblastoma.[1][2][3] Furthermore, emerging evidence suggests its potential in overcoming multidrug resistance in other cancers, such as colorectal cancer.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of glioma and colorectal cancer, guidance on toxicity and efficacy assessment, and a summary of key quantitative data from preclinical studies.
Mechanism of Action and Signaling Pathway
This compound functions as an ATM kinase inhibitor. In response to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include CHK2, p53, and H2AX. By inhibiting ATM, this compound prevents these downstream signaling events, leading to a failure in DNA repair and forcing cells with damaged DNA to enter mitosis, often resulting in mitotic catastrophe and subsequent cell death, particularly in cancer cells with deficient p53 signaling.[1][2]
Caption: ATM Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in preclinical mouse models.
Table 1: Efficacy of this compound in Orthotopic Glioma Mouse Models
| Mouse Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Reference |
| Syngeneic GL261 Glioma | Vehicle | 21 | - | [2] |
| This compound (200 mg/kg, p.o., daily for 5 days) + Radiation (2.5 Gy x 4) | 35 | 67% | [2] | |
| Human U87/281G (p53 mutant) Glioma Xenograft | Radiation (2.5 Gy x 4) | 28 | - | [2] |
| This compound (200 mg/kg, p.o., daily for 4 days) + Radiation (2.5 Gy x 4) | 42 | 50% | [2] |
Experimental Protocols
Protocol 1: this compound as a Radiosensitizer in an Orthotopic Glioma Mouse Model
This protocol details the use of this compound in combination with radiation in a syngeneic orthotopic glioma mouse model.
1. Materials and Reagents
-
This compound
-
Vehicle for oral gavage: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.[4]
-
GL261 murine glioma cells
-
C57BL/6 mice (6-8 weeks old)
-
Stereotactic injection apparatus
-
Irradiation source (e.g., X-ray irradiator)
-
Bioluminescence imaging system
2. Animal Model Establishment
-
Culture GL261 cells under standard conditions.
-
Anesthetize C57BL/6 mice and secure them in a stereotactic frame.
-
Inject 1 x 10^5 GL261 cells intracranially into the striatum.
-
Monitor tumor growth using bioluminescence imaging starting 7 days post-injection.
3. Drug Preparation and Administration
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume).
-
Vortex the suspension thoroughly before each administration.
-
Administer this compound via oral gavage at a dose of 200 mg/kg daily for 5 consecutive days, starting 11 days post-tumor cell injection.[2]
4. Radiation Therapy
-
One hour after each this compound administration on days 12-15 post-injection, irradiate the tumor-bearing hemisphere of the brain with a single fraction of 2.5 Gy.[2]
5. Efficacy and Toxicity Assessment
-
Tumor Growth: Monitor tumor burden via bioluminescence imaging weekly.
-
Survival: Monitor mice daily for signs of neurological symptoms or distress and record survival. Euthanize mice when they exhibit predefined humane endpoints.
-
Toxicity: Monitor body weight daily during treatment and twice weekly thereafter. Observe mice for any signs of toxicity such as changes in behavior, appetite, or posture.
Protocol 2: this compound in a Colorectal Cancer Xenograft Mouse Model
This protocol outlines a potential study design for evaluating this compound in a subcutaneous colorectal cancer model.
1. Materials and Reagents
-
This compound
-
Vehicle for oral gavage: 0.5% (w/v) HPMC and 0.1% (w/v) Tween 80 in sterile water.
-
HCT116 or other suitable human colorectal cancer cells
-
Athymic nude mice (6-8 weeks old)
-
Calipers for tumor measurement
2. Animal Model Establishment
-
Inject 5 x 10^6 HCT116 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
3. Drug Preparation and Administration
-
Prepare the this compound suspension as described in Protocol 1.
-
Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule).
4. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Survival: Monitor mice for tumor ulceration, body condition score, and overall health.
-
Toxicity: Monitor body weight and observe for signs of toxicity as described in Protocol 1.
Experimental Workflow and Signaling Pathway Diagrams
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AZ32 for Radiosensitization of Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy. A significant factor contributing to treatment failure is the inherent radioresistance of glioma cells. The DNA damage response (DDR) pathway, particularly the Ataxia-Telangiectasia Mutated (ATM) kinase, plays a pivotal role in repairing radiation-induced DNA double-strand breaks, thereby promoting cell survival.
AZ32 is an orally bioavailable, blood-brain barrier (BBB) penetrating small molecule inhibitor of ATM kinase.[1][2] By inhibiting ATM, this compound abrogates the radiation-induced DNA damage response, leading to increased cell death and enhancing the efficacy of radiotherapy.[3][4] Preclinical studies have demonstrated that this compound can effectively radiosensitize glioma cells, particularly those with mutations in the p53 tumor suppressor gene.[1][5] This document provides detailed application notes and protocols for researchers investigating the use of this compound as a radiosensitizing agent in glioma cell models.
Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response
Radiation therapy induces DNA double-strand breaks (DSBs), which are critical cytotoxic lesions. In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Key downstream targets of ATM include p53 and KAP-1, which are phosphorylated upon ATM activation.[1] this compound competitively inhibits the kinase activity of ATM, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the DDR pathway prevents the repair of radiation-induced DNA damage, leading to mitotic catastrophe and ultimately, apoptotic cell death, thus sensitizing the glioma cells to radiation.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in radiosensitizing glioma cells.
| Cell Line | p53 Status | This compound Concentration (µM) | Radiation Dose (Gy) | Outcome | Reference |
| GL261 (mouse glioma) | Mutant | 3 | 2, 4 | Increased radiosensitivity | [1] |
| Human glioma cell lines | Mutant | Not specified | Not specified | Particularly sensitive to ATMi radiosensitization | [1] |
| In Vivo Model | Treatment | Outcome | Reference |
| GL261/C57bl6 intracranial tumors | This compound + 4x2.5 Gy Radiation | Significantly prolonged survival (p=0.019) | [1] |
| Orthotopic mouse glioma model | This compound + Radiation | Highly efficient radiosensitization | [1] |
| Tumor-bearing mice | This compound + low dose radiation | >6-fold higher apoptosis in tumor vs. healthy brain | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound on glioma cells.
Experimental Workflow
Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony, and it is the gold standard for measuring the cytotoxic effects of ionizing radiation.
Materials:
-
Glioma cell lines (e.g., GL261, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Irradiator (e.g., X-ray or gamma-ray source)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing glioma cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment (this will need to be optimized for each cell line and radiation dose).
-
Allow cells to attach for at least 4 hours.
-
-
Drug Treatment:
-
Prepare working concentrations of this compound in complete culture medium. A final concentration of 0.3 - 3 µM is a good starting point based on published data.[1]
-
Replace the medium in the wells with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate for a predetermined time before irradiation (e.g., 1-2 hours).
-
-
Irradiation:
-
Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells are formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each dose: SF = PE of treated cells / PE of control cells.
-
Plot the SF versus the radiation dose on a semi-logarithmic scale to generate survival curves.
-
The Dose Enhancement Ratio (DER) can be calculated at a specific survival fraction (e.g., SF=0.1) as the ratio of the radiation dose required to achieve that survival in the absence of the drug to the dose required in the presence of the drug.
-
Protocol 2: Western Blot Analysis of ATM Signaling
This protocol is used to confirm that this compound is inhibiting the ATM signaling pathway in response to radiation.
Materials:
-
Glioma cells treated with this compound and/or radiation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Rabbit anti-phospho-KAP1 (Ser824)
-
Mouse or rabbit anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat glioma cells with this compound (e.g., 1-3 µM) for 1 hour, followed by irradiation (e.g., 5 Gy).
-
Harvest cells at a specific time point post-irradiation (e.g., 30-60 minutes).
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The inhibition of ATM signaling is confirmed by a reduction in the phosphorylation of p53 and KAP-1 in the this compound-treated samples compared to the irradiated-only samples.
-
Conclusion
This compound represents a promising strategy to overcome the radioresistance of glioma cells. Its ability to penetrate the blood-brain barrier and selectively target the ATM kinase makes it a valuable tool for both preclinical research and potential clinical development. The protocols and data presented here provide a framework for researchers to investigate the utility of this compound in sensitizing glioma cells to radiation, with the ultimate goal of improving therapeutic outcomes for patients with this devastating disease. It is important to note that a more potent successor to this compound, AZD1390, is currently in clinical trials, and the methodologies described herein are also applicable to the study of this and other novel ATM inhibitors.
References
- 1. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-(Ser/Thr) ATM/ATR Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Enhancement of radiosensitivity in human glioblastoma cells by the DNA N-mustard alkylating agent BO-1051 through augmented and sustained DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization of malignant gliomas following intracranial delivery of paclitaxel biodegradable polymer microspheres: Laboratory investigation - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of AZ32 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ32 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Its ability to penetrate the blood-brain barrier makes it a promising agent for radiosensitizing brain tumors.[1][2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments, with a focus on its role as a radiosensitizer in glioma cell lines. The provided methodologies and data summaries are intended to guide researchers in effectively incorporating this compound into their experimental workflows.
Introduction
ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3][4] Inhibition of ATM with small molecules like this compound can sensitize cancer cells to DNA-damaging agents such as ionizing radiation.[5] this compound has demonstrated efficacy in blocking the DDR and enhancing the effects of radiation in various cancer cell lines, particularly those with mutations in the p53 tumor suppressor gene.[5][6] Determining the optimal concentration of this compound is crucial for achieving maximal therapeutic effect while minimizing off-target effects.
Quantitative Data Summary
The effective concentration of this compound in cell culture can vary depending on the cell line and experimental endpoint. The following table summarizes previously reported concentrations of this compound used in different in vitro assays.
| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |
| Mouse Glioma (GL261) | Western Blot | 0.3, 1, 3 µM | Dose-dependent inhibition of p-p53 (S15) and p-KAP1 (S824) | [5][6] |
| Mouse Glioma (GL261) | Radiosurvival Colony-Forming Assay | 3 µM | Increased radiosensitivity | [5][6] |
| Human Glioma (LN18, U1242, T98G) | Radiosensitization Assay | Not specified | Radiosensitized p53-mutant cell lines | [5] |
| Human Glioma (DBTRG, U87MG) | Radiosensitization Assay | Not specified | Radiosensitized p53-wild-type cell lines | [5] |
| Human Colorectal Cancer | Drug Accumulation Assay | Indicated concentrations | Enhanced intracellular accumulation of ABCG2 substrates | [4] |
Signaling Pathway
This compound primarily targets the ATM kinase. Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. Key among these are p53 and KAP1. Inhibition of ATM by this compound prevents these phosphorylation events, thereby abrogating the downstream signaling cascade.
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in the appropriate volume of DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Western Blot for ATM Signaling Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the ATM signaling pathway by measuring the phosphorylation of its downstream targets, p53 and KAP1.
Experimental Workflow:
Materials:
-
Cultured cells (e.g., GL261 glioma cells)
-
This compound
-
Radiation source (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p53 (Ser15), anti-p-KAP1 (S824), anti-p53, anti-KAP1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.
-
Optional: Expose cells to ionizing radiation (e.g., 5 Gy).
-
Incubate for the desired time post-treatment (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Colony Formation Assay for Radiosensitization
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation by measuring the long-term survival and proliferative capacity of cells.
Experimental Workflow:
Materials:
-
Cultured cells
-
This compound
-
Radiation source
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed cells into 6-well plates at a low density (e.g., 200-1000 cells/well, density should be optimized for each cell line to yield 50-150 colonies in the control wells).
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 3 µM) or vehicle for 1-2 hours prior to irradiation.
-
Expose the plates to varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium 24 hours after irradiation and replace it with fresh medium.
-
-
Incubation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Fixing and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) or 100% methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of radiation dose to generate survival curves.
-
Conclusion
This compound is a valuable tool for studying the DNA damage response and for enhancing the efficacy of radiotherapy in preclinical models. The optimal concentration of this compound for cell culture experiments typically falls within the sub-micromolar to low micromolar range. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ32 Administration in Preclinical Studies
Introduction
AZ32 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR).[1] With high cell permeability and the ability to penetrate the blood-brain barrier (BBB) in mouse models, this compound is a valuable tool for preclinical research, particularly in oncology.[1][2] Its primary application in preclinical studies has been as a radiosensitizer, enhancing the efficacy of radiation therapy in tumor models, especially for intracranial gliomas.[1][2] Notably, this compound is the first orally bioavailable ATM inhibitor demonstrated to be effective in orthotopic mouse glioma models, making it a significant compound for advancing brain cancer research.[1][2]
These notes provide detailed protocols for the administration of this compound in both in vitro and in vivo preclinical settings, based on established studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| ATM Enzyme IC50 | <0.0062 µM | Cell-free assay | Demonstrates high potency against the target enzyme.[1] |
| Cellular ATM IC50 | 0.31 µM | - | Potency within a cellular context.[1] |
| Effective Dose | 3 µM | Human glioma U1242 cells | Used in combination with radiation (2 Gy) to assess radiosensitization.[1] |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound in Mice
| Parameter | Value | Animal Model | Notes |
| Administration Route | Oral (p.o.) | Mouse | Orally bioavailable and penetrates the BBB.[1][2] |
| Single Dose | 200 mg/kg | Mouse | A single oral dose used in glioma models.[1] |
| Brain Concentration | Exceeded cellular IC50 for ~22 hrs | Mouse | Following a single 200 mg/kg oral dose.[1] |
| BBB Penetration | 8.7-fold enhancement over AZ31 | Mouse | Shows improved brain coverage compared to earlier compounds.[1] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization of Glioma Cells
This protocol describes the methodology for assessing the radiosensitizing effects of this compound on human glioma cell lines.
1. Materials:
- Human glioma cell line (e.g., U1242)[1]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- This compound (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Radiation source (e.g., X-ray irradiator)
- Multi-well cell culture plates
- Reagents for downstream analysis (e.g., cell viability assay, immunofluorescence)
2. Procedure:
- Cell Seeding: Plate glioma cells in multi-well plates at a density appropriate for the planned assay and allow them to adhere overnight.
- This compound Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 3 µM).[1] Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time before irradiation (e.g., 1 hour).
- Irradiation: Transport the plates to the irradiator. Expose the cells to the desired dose of radiation (e.g., 2 Gy).[1] Ensure a control plate is handled identically but not irradiated.
- Post-Irradiation Incubation: Return the plates to the incubator and maintain them for the desired period (e.g., 48 hours) to observe the effects.[1]
- Analysis: Perform downstream analyses to assess the combined effect of this compound and radiation. This can include:
- Cell Viability Assays (e.g., MTT, CellTiter-Glo): To quantify cell death.
- Immunofluorescence Staining: To visualize markers of DNA damage (e.g., γH2AX) or mitotic catastrophe (e.g., α-tubulin and γ-tubulin).[1]
- Clonogenic Survival Assay: To assess long-term reproductive cell death.
Protocol 2: Oral Administration of this compound in an Orthotopic Mouse Glioma Model
This protocol outlines the in vivo administration of this compound for evaluating its efficacy as a radiosensitizer in intracranial tumor models.
1. Materials:
- Orthotopic mouse glioma model (syngeneic or human xenograft)[1][2]
- This compound powder
- Appropriate vehicle for oral suspension (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in water)
- Balance, weigh boats, spatulas
- Mortar and pestle or homogenizer
- Oral gavage needles (flexible tip, appropriate size for mice)
- Syringes
2. Procedure:
- Animal Model Establishment: Establish orthotopic gliomas in mice according to your institution's approved animal protocol. Allow tumors to grow to a specified size, often monitored by bioluminescence or MRI.
- Formulation Preparation:
- Calculate the total amount of this compound required based on the number of animals, their average weight, and the target dose (e.g., 200 mg/kg).[1]
- Weigh the this compound powder accurately.
- Prepare the vehicle solution.
- Levigate the this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension. A final dosing volume of 5-10 mL/kg is typical for mice.
- Dose Calculation: Calculate the specific volume of the this compound suspension to be administered to each mouse based on its individual body weight on the day of dosing.
- Oral Gavage Administration:
- Gently but firmly restrain the mouse.
- Measure the correct volume into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus. Ensure the tip does not enter the trachea.
- Slowly dispense the suspension into the stomach.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Combination with Radiotherapy: If used as a radiosensitizer, administer the this compound dose at a specified time point before irradiation (e.g., 1-2 hours). Anesthetize the mice and deliver a targeted radiation dose to the tumor-bearing region of the head.
- Monitoring and Analysis: Monitor animal health, body weight, and tumor growth over time. At the study endpoint, collect tissues (brain, tumor, plasma) for pharmacokinetic and pharmacodynamic analysis.
Visualizations
ATM Signaling Pathway Inhibition by this compound
The diagram below illustrates the central role of ATM in the DNA Damage Response (DDR) pathway and its inhibition by this compound. Following DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound blocks this cascade at its origin.
Caption: Inhibition of the ATM-mediated DNA damage response pathway by this compound.
General Workflow for Preclinical In Vivo Study of this compound
This workflow outlines the key phases of an in vivo study to evaluate the efficacy of orally administered this compound as a radiosensitizer in a mouse glioma model.
Caption: A typical experimental workflow for an in vivo this compound radiosensitization study.
References
Application Notes and Protocols: Combining AZD1775 with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1775 (Adavosertib) is a potent and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] In response to DNA damage induced by therapies like ionizing radiation (IR), WEE1 prevents cells from entering mitosis, allowing time for DNA repair. By inhibiting WEE1, AZD1775 abrogates this checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[2][3] This mechanism is particularly effective in tumors with a deficient G1 checkpoint, often due to p53 mutations, as they become highly reliant on the G2/M checkpoint for survival after DNA damage.[3][4] These application notes provide a comprehensive overview of the preclinical and clinical research combining AZD1775 with radiation therapy, including detailed experimental protocols and quantitative data.
Mechanism of Action: Synergistic Effect of AZD1775 and Radiation
The combination of AZD1775 and radiation therapy demonstrates a synergistic anti-tumor effect. Radiation induces DNA double-strand breaks, activating the DNA damage response (DDR) and leading to a G2/M cell cycle arrest, which is mediated by WEE1 kinase. AZD1775 inhibits WEE1, leading to the inability of cancer cells to arrest in the G2 phase to repair the radiation-induced DNA damage. This forces the cells to enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.[2][3] This is further evidenced by an increase in the DNA damage marker γH2AX and a decrease in the phosphorylation of CDK1 (p-CDK1-Y15), a direct substrate of WEE1.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of AZD1775 and radiation therapy.
Table 1: In Vitro Efficacy of AZD1775 in Combination with Radiation
| Cell Line | Cancer Type | AZD1775 IC50 (nM) | AZD1775 Concentration for Radiosensitization (nM) | Dose Enhancement Ratio (DER) | Reference |
| OE33 | Esophageal | 300-600 | 100 | 1.46 | [4] |
| SK4 | Esophageal | 300-600 | 100 | 3.14 | [4] |
| FLO1 | Esophageal | 300-600 | 100 | 1.34 | [4] |
| KYSE | Esophageal | 300-600 | 100 | 1.23 | [4] |
| HeLa | Cervical | Not Specified | 100 | Not Specified | [5] |
| SiHa | Cervical | Not Specified | 100 | Not Specified | [5] |
Table 2: In Vivo Efficacy of AZD1775 in Combination with Radiation in Xenograft Models
| Xenograft Model | Cancer Type | AZD1775 Dose & Schedule | Radiation Dose & Schedule | Outcome | Reference |
| FLO1 | Esophageal | 50 mg/kg, oral gavage, twice daily for 5 days | 4 Gy, daily for 5 days | Marked and sustained tumor regression | [6] |
| OE33 | Esophageal | 50 mg/kg, oral gavage, twice daily for 5 days | 4 Gy, daily for 5 days | Marked and sustained tumor regression | [6] |
| SiHa | Cervical | 60 mg/kg, oral, once a day for 3 days | 2 Gy/fraction for 3 days | Significant delay in tumor growth | [7] |
Table 3: Clinical Trial Data for Adavosertib (AZD1775) with Radiation Therapy
| Trial Phase | Cancer Type | Adavosertib (AZD1775) Dose | Concurrent Therapy | Key Findings | Reference |
| Phase I | Pancreatic | Recommended Phase II Dose: 150 mg/day | Gemcitabine and Radiation | Median overall survival: 21.7 months; Median progression-free survival: 9.4 months.[8] | [8] |
| Phase I | Head and Neck Squamous Cell Carcinoma | Recommended Phase II Dose: 100 mg twice daily (Mon, Tue, Wed of specified weeks) | Cisplatin and Intensity-Modulated Radiotherapy (70 Gy) | 1-year progression-free and overall survival rates were both 90%.[9] | [9] |
Experimental Protocols
In Vitro Protocols
1. Radiation Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with AZD1775 and/or radiation, providing a measure of cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AZD1775 (dissolved in DMSO)
-
60 mm or 100 mm tissue culture plates
-
Biological irradiator (e.g., RS-2000)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Dissecting microscope
-
-
Protocol:
-
Seed single cells in triplicate onto 60 mm or 100 mm tissue culture plates at a density that will result in 50-100 colonies per plate for each treatment condition.
-
Allow cells to attach and grow for 16-24 hours.
-
Treat cells with the desired concentration of AZD1775 or vehicle control (DMSO) for 3 hours prior to irradiation.[6]
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[6]
-
Return plates to the incubator and culture for 7-14 days, or until colonies are visible.[5][6]
-
Aspirate the medium, wash with PBS, and fix the colonies with a fixative solution for at least 30 minutes.
-
Stain the colonies with a staining solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells using a dissecting microscope.[6]
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
-
Materials:
-
Treated and untreated cells
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer (e.g., BD LSRII)
-
Flow cytometry analysis software (e.g., FlowJo)
-
-
Protocol:
-
Seed 200,000 cells per well in 6-well plates and incubate for 16 hours.[6]
-
Treat cells with AZD1775 for 3 hours, followed by ionizing radiation.[6]
-
Culture the cells for an additional 24 hours.[6]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.[6]
-
Analyze the cell cycle distribution using appropriate software.[6]
-
In Vivo Protocol
3. Xenograft Tumor Model for Evaluating Radiosensitization
This protocol describes the use of a mouse xenograft model to assess the in vivo efficacy of combining AZD1775 with radiation therapy.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection (e.g., 2 x 10^6 FLO1 or OE33 cells)[6]
-
Matrigel (optional)
-
AZD1775 formulation for oral gavage
-
Vehicle control
-
Radiation source for targeted tumor irradiation
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[6]
-
Randomize mice into treatment groups: vehicle control, AZD1775 alone, radiation alone, and AZD1775 + radiation.[6]
-
Administer AZD1775 (e.g., 50 mg/kg) via oral gavage twice a day.[6] For the combination group, administer AZD1775 2 hours before radiation.[6]
-
Deliver a fractionated dose of radiation (e.g., 4 Gy daily) to the tumor for a specified number of days (e.g., 5 consecutive days).[6]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal weight and overall health throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like γH2AX).
-
Conclusion
The combination of the WEE1 inhibitor AZD1775 with radiation therapy represents a promising strategy for cancer treatment, particularly for tumors with p53 mutations. The preclinical and clinical data strongly support the synergistic effect of this combination, leading to enhanced tumor cell killing and improved therapeutic outcomes. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the development of novel cancer therapies. Further investigation is warranted to optimize dosing schedules and identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of adavosertib (AZD1775) in combination with concurrent radiation and cisplatin for intermediate-risk and high-risk head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Measuring ATM Inhibition by AZ32 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase in cells using AZ32, a potent and specific ATM inhibitor.[1] These protocols are intended for researchers in cell biology, cancer research, and drug development.
This compound is a selective, orally bioavailable, and blood-brain barrier-penetrating ATM inhibitor.[1][2][3] It functions by blocking the DNA damage response (DDR), thereby sensitizing cancer cells to radiation and other DNA-damaging agents.[2][4] This makes it a valuable tool for studying the ATM signaling pathway and for preclinical evaluation as a potential cancer therapeutic.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound from in vitro assays.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| This compound | ATM | Cell-free enzyme assay | <0.0062 | - |
| This compound | ATM | Cellular assay | 0.31 | Human glioma U1242 cells |
ATM Signaling Pathway in Response to DNA Double-Strand Breaks
The following diagram illustrates the central role of ATM in the DNA damage response, which is inhibited by this compound. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5][6][7][8][9]
Caption: ATM Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for assessing the efficacy of this compound in inhibiting ATM signaling and its downstream cellular effects.
Experimental Workflow for Assessing ATM Inhibition
The following diagram outlines the general workflow for experiments designed to measure the inhibition of ATM by this compound in a cellular context.
Caption: General Experimental Workflow.
Western Blotting for ATM Signaling Pathway Proteins
This protocol is designed to detect changes in the phosphorylation status of ATM and its downstream targets, such as p53 and Chk2, following treatment with this compound and induction of DNA damage.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for 1-2 hours before inducing DNA damage (e.g., with ionizing radiation or etoposide).
-
Cell Lysis: After the desired incubation time post-damage, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts and resolve the protein lysates on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.
Immunofluorescence for γ-H2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX), a marker of DNA damage.[12][13][14] Inhibition of ATM by this compound is expected to reduce the formation of γ-H2AX foci.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and a DNA-damaging agent as described in the Western blotting protocol.
-
Fixation: After the desired incubation time, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.[15]
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate with the anti-γ-H2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.
-
Washing: Wash three times with PBS, protecting from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Cell Viability Assays
These assays are used to determine the effect of this compound, alone or in combination with DNA-damaging agents, on cell survival and proliferation.
A. MTT Assay
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of a DNA-damaging agent. Include vehicle-treated control wells.[16]
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. ATP-Based Assay (e.g., CellTiter-Glo®)
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[17]
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Orally Bioavailable and Blood-Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Saracatinib (AZD0532) in Orthotopic Glioma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The frequent activation of aberrant signaling pathways is a hallmark of GBM, presenting opportunities for targeted therapeutic intervention. One such pathway involves the constitutively active epidermal growth factor receptor variant III (EGFRvIII), which signals through Src family kinases (SFKs) to activate the Signal Transducer and Activator of Transcription 5 (STAT5). This signaling cascade promotes tumor cell proliferation, survival, and invasion.
Saracatinib (AZD0532) is a potent, orally bioavailable dual inhibitor of Src and Abl kinases. By targeting Src, Saracatinib effectively attenuates the phosphorylation of STAT5, thereby disrupting a critical oncogenic signaling axis in EGFRvIII-positive glioblastoma.[1][2] Preclinical studies have demonstrated that Saracatinib can sensitize glioblastoma cells to standard-of-care chemotherapy, such as temozolomide (TMZ), and improve survival in orthotopic patient-derived xenograft (PDX) models.[1][3] This document provides detailed application notes and protocols for the use of Saracatinib in orthotopic glioma models, intended to guide researchers in the design and execution of preclinical studies.
Mechanism of Action
Saracatinib is a small molecule inhibitor of Src family kinases.[1] In the context of glioblastoma expressing EGFRvIII, the aberrant receptor constitutively activates Src kinases.[4] This leads to the phosphorylation and activation of STAT5, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[1][4] Saracatinib inhibits Src kinase activity, thereby preventing the phosphorylation of STAT5 and disrupting this pro-tumorigenic signaling pathway.[1][5] This mechanism has been shown to preferentially induce apoptosis in EGFRvIII-positive GBM cells.[1]
Signaling Pathway
The EGFRvIII-Src-STAT5 signaling pathway is a key driver of oncogenesis in a subset of glioblastomas. The following diagram illustrates the mechanism of action of Saracatinib within this pathway.
Experimental Protocols
Cell Culture
Human glioblastoma cell lines or patient-derived xenograft (PDX) cells expressing EGFRvIII should be used.
-
Culture Medium: Culture cells in DMEM/F-12 medium supplemented with 5% fetal bovine serum (FBS).[4]
-
Cell Harvesting:
-
Wash cell flasks with warm Phosphate Buffered Saline (PBS).
-
Incubate with 0.25% trypsin and 0.05% EDTA at 37°C for 5 minutes to detach cells.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension at 300 x g for 4 minutes.
-
Resuspend the cell pellet in sterile saline at a concentration of 50,000 - 200,000 cells per 2.5 µL for intracranial injection. Keep cells on ice.[1]
-
Orthotopic Xenograft Model Creation
Immunocompromised mice (e.g., athymic nude or SCID) are required for establishing human glioma xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize mice via intraperitoneal (i.p.) injection of a ketamine and xylazine mixture.[1]
-
Stereotactic Intracranial Injection:
-
Position the anesthetized mouse in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole 1.8 mm to the right of the bregma.
-
Using a Hamilton syringe, slowly inject 2.5 µL of the cell suspension (50,000 - 200,000 cells) into the brain striatum at a depth of 2.5-3 mm below the dura over 1 minute.[1][6]
-
Leave the needle in place for 1-2 minutes before slowly withdrawing it to prevent cell backflow.[1]
-
Seal the burr hole with bone wax and close the incision with wound clips.[1]
-
-
Post-Operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animals for recovery on a heating pad.[6]
Drug Preparation and Administration
-
Saracatinib (AZD0532) Preparation: For oral gavage, Saracatinib can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose.[7][8]
-
Temozolomide (TMZ) Preparation: TMZ can be prepared for oral administration as per standard protocols.
-
Administration:
-
Saracatinib: Administer Saracatinib at a dose of 25 mg/kg via oral gavage, 5 days per week for 3 weeks.[1]
-
Combination Therapy: For combination studies, TMZ is often administered alongside Saracatinib. A typical dosing schedule for TMZ in mice is daily for a set number of days.[1]
-
Vehicle Control: The control group should receive the vehicle solution following the same administration schedule.
-
Assessment of Tumor Growth and Treatment Efficacy
-
Bioluminescence Imaging (BLI): If using luciferase-expressing glioma cells, tumor growth can be monitored non-invasively.
-
Administer D-luciferin (150 mg/kg, i.p.) to the mice.
-
Image the bioluminescent signal 10 minutes post-injection using an in vivo imaging system.[1]
-
-
Magnetic Resonance Imaging (MRI): MRI can be used to visualize and measure tumor volume.
-
Survival Analysis: Monitor mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms). The primary endpoint is typically overall survival, defined as the time from tumor implantation to euthanasia due to tumor progression.
Data Presentation
The following tables summarize the expected outcomes based on preclinical studies of Saracatinib in orthotopic glioma models.
Table 1: In Vivo Efficacy of Saracatinib in Combination with TMZ in an EGFRvIII+ Orthotopic Glioblastoma Model
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) | Statistical Significance (vs. TMZ alone) |
| Vehicle | 25 | - | - |
| Saracatinib (25 mg/kg) | 28 | Not Significant | Not Applicable |
| TMZ | 35 | p < 0.05 | - |
| Saracatinib + TMZ | 45 | p < 0.01 | p < 0.05 |
Data are representative and compiled from findings suggesting that the combination of Saracatinib and TMZ provides a significant survival benefit over either treatment alone in EGFRvIII+ models.[1]
Experimental Workflow
The following diagram outlines the general workflow for conducting a preclinical study of Saracatinib in an orthotopic glioma model.
Conclusion
Saracatinib (AZD0532) represents a promising targeted therapy for EGFRvIII-positive glioblastoma by inhibiting the Src-STAT5 signaling pathway. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively design and execute preclinical studies using orthotopic glioma models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development and clinical translation of novel therapeutic strategies for this devastating disease.
References
- 1. EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. EGFRvIII-Stat5 Signaling Enhances Glioblastoma Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ32 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a promising agent for the treatment of intracranial tumors such as glioblastoma.[1][2] Furthermore, this compound has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, suggesting its potential to reverse multidrug resistance (MDR) in various cancers. This document provides detailed application notes and experimental protocols for the preclinical investigation of this compound in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
ATM Kinase Inhibition : As a central component of the DDR, ATM is activated by DNA double-strand breaks (DSBs) induced by ionizing radiation or chemotherapeutic agents. Activated ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and sensitizing cancer cells to radiation and certain chemotherapies.[1][3] This is particularly effective in cancer cells with deficient p53 signaling, pushing them towards mitotic catastrophe.
-
ABCG2 Transporter Inhibition : ABCG2 is a transmembrane protein that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, contributing to MDR. This compound has been shown to inhibit the transporter function of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents in resistant tumors.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| ATM | Enzymatic Assay | <6.2 nM | Purified Enzyme | [1][2][4][5] |
| ATM | Cellular Assay | 0.31 µM | N/A | [1][2][5] |
Table 2: Preclinical In Vivo Data for this compound
| Cancer Model | Animal Model | This compound Dosage | Combination Therapy | Key Findings | Reference |
| Glioblastoma (syngeneic & human orthotopic) | Mouse | 50 mg/kg BID (oral) | Whole Brain Irradiation | Significant improvement in median overall survival; radiosensitization of intracranial gliomas. | [1] |
| Glioblastoma (orthotopic) | Mouse | 200 mg/kg (single oral dose) | N/A | Free brain concentrations exceeded the cellular IC50 for approximately 22 hours. | [2] |
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: AZ32 In Vitro Applications
Welcome to the technical support center for AZ32, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2][3][4][5][6][7] By inhibiting ATM, this compound prevents the signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis in response to DNA double-strand breaks.[8][9][10][11][12] This makes it a powerful tool for studying the DDR and for sensitizing cancer cells to radiation and other DNA-damaging agents.[1][2][5][6][13]
Q2: What are the primary in vitro applications for this compound?
The primary in vitro application of this compound is as a radiosensitizer, particularly for glioma cells.[1][2][5][6][13] It is used to enhance the cytotoxic effects of ionizing radiation by blocking the cancer cells' ability to repair radiation-induced DNA damage. It is also utilized in studies of the ATM signaling pathway and DNA damage response.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, lyophilized this compound powder should be stored at -20°C.[4][14] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[4][14] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium, PBS).
Cause: this compound has limited aqueous solubility. When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a smaller volume of aqueous buffer with vigorous vortexing. Then, further dilute this intermediate solution to the final desired concentration.
-
Increase Final DMSO Concentration: While it is ideal to keep the final DMSO concentration low (typically <0.5%), a slightly higher concentration (e.g., 0.5-1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Warm the Aqueous Medium: Gently warming the cell culture medium or PBS to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator to help dissolve any precipitate.
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Cause: This can be due to several factors including degradation of the compound, improper dosing, or cell line-specific resistance.
Solutions:
-
Freshly Prepare Working Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions of this compound.
-
Verify Stock Solution Integrity: If you suspect your DMSO stock has degraded, prepare a fresh stock from lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Optimize Concentration and Incubation Time: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific cell line. Similarly, the optimal pre-incubation time with this compound before inducing DNA damage may need to be determined empirically.
-
Consider Cell Line Characteristics: The sensitivity of cells to this compound can be influenced by their p53 status and the functionality of their cell cycle checkpoints.[1][2][5][13] Cell lines with mutant p53 may be more sensitive to the radiosensitizing effects of this compound.[1][2][5][13]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 150 mg/mL (456.80 mM) | From manufacturer's data.[14] |
| DMSO | 2 mg/mL | Clear solution reported by another supplier. |
| Aqueous Media | 24 µM | Reported as "good aqueous solubility".[1] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| IC50 (ATM enzyme) | <6.2 nM | Biochemical assay.[4][14][15] |
| IC50 (cellular ATM inhibition) | 0.31 µM | In-cell assay.[4][14][15] |
| Effective in vitro concentration | 0.3 - 3 µM | For radiosensitization of glioma cells.[1][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the DMSO stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution for Cell-Based Assays:
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium or PBS to achieve the final desired concentration.
-
Important: Add the this compound stock solution to the aqueous medium while vortexing to minimize precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: In Vitro Radiosensitization of Glioma Cells with this compound
This protocol is based on the methodology described by Karlin et al. (2018).[1]
-
Cell Seeding:
-
Seed glioma cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound working solutions in cell culture medium as described in Protocol 1.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. A typical concentration range for radiosensitization is 0.3 µM to 3 µM.[1][13]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with this compound for a predetermined time before irradiation (e.g., 1-2 hours).
-
-
Irradiation:
-
Expose the cells to the desired dose of ionizing radiation.
-
-
Post-Irradiation Incubation and Analysis:
-
After irradiation, remove the this compound-containing medium and replace it with fresh medium.
-
Incubate the cells for the desired period to assess the endpoint of interest (e.g., 24-72 hours for apoptosis assays, or longer for colony formation assays).
-
Analyze the cells using appropriate methods, such as:
-
Western Blotting: To assess the inhibition of ATM signaling (e.g., phosphorylation of ATM substrates like p53 and KAP1).[1][13]
-
Colony Formation Assay: To determine the long-term survival and reproductive integrity of the cells.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to quantify radiation-induced cell death.
-
-
Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Troubleshooting Workflow for this compound In Vitro Issues.
References
- 1. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally Bioavailable and Blood-Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
AZ32 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZ32 in cellular assays. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).
Q2: What are the known off-target effects of this compound?
Q3: How does this compound inhibit ABCG2?
This compound acts as a competitive inhibitor of the ABCG2 transporter. It competes with ABCG2 substrates for binding to the transporter, thereby blocking their efflux from the cell.[1] This mechanism does not involve altering the expression level of the ABCG2 protein itself.[1]
Q4: What is the significance of this compound inhibiting ABCG2?
The inhibition of ABCG2 can sensitize multidrug-resistant cancer cells to chemotherapeutic agents that are substrates of this transporter, such as mitoxantrone and doxorubicin.[1] This presents a potential therapeutic strategy for overcoming drug resistance in certain cancers. However, it is also a critical off-target effect to consider in experimental design and data interpretation, as it can confound results in cellular assays by altering the intracellular concentration of other compounds.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Potency of Other Compounds in My Assay.
-
Question: I am observing unexpected changes in cell viability or the potency of another compound in my assay when I treat cells with this compound. What could be the cause?
-
Answer: This is likely due to the off-target inhibition of the ABCG2 transporter by this compound. If your cells express ABCG2 and the other compound in your assay is a substrate of this transporter, this compound could be increasing its intracellular concentration, leading to enhanced efficacy or toxicity.
-
Troubleshooting Steps:
-
Check ABCG2 Expression: Determine if your cell line expresses functional ABCG2. This can be done by Western blot or flow cytometry.
-
Use ABCG2-Null Cells: If possible, repeat the experiment in a corresponding cell line that does not express ABCG2 to see if the effect is abolished.
-
Select Non-ABCG2 Substrate Compounds: If you are studying the effects of another compound in the presence of this compound, try to use one that is not a known substrate of ABCG2.
-
Perform a Substrate Efflux Assay: Directly measure the effect of this compound on the efflux of a known fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A) in your cell line to confirm inhibition.
-
-
Issue 2: Inconsistent Results in ATM Kinase Inhibition Assays.
-
Question: My results for ATM inhibition by this compound are variable between experiments. What are some potential reasons?
-
Answer: Inconsistency in cellular ATM kinase inhibition assays can arise from several factors related to cell handling, reagent quality, and assay timing.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Stimulation of ATM Activity: Ensure consistent induction of DNA damage to activate ATM. The timing and concentration of the DNA damaging agent (e.g., etoposide, ionizing radiation) are critical.
-
Reagent Stability: Prepare fresh solutions of this compound and other critical reagents for each experiment.
-
Assay Timing: The kinetics of ATM activation and inhibition can be rapid. Optimize and strictly adhere to incubation times for both the DNA damaging agent and this compound.
-
Positive and Negative Controls: Always include appropriate controls, such as a known potent ATM inhibitor (e.g., KU-55933) and a vehicle control (e.g., DMSO).
-
-
Quantitative Data Summary
While comprehensive quantitative off-target data for this compound is not publicly available, the following tables summarize the known interactions and provide data for other selective ATM inhibitors to offer a comparative perspective on potential off-target liabilities.
Table 1: Known On-Target and Off-Target Interactions of this compound
| Target | Interaction Type | Effect | Reference |
| ATM Kinase | On-Target Inhibition | Inhibition of DNA damage response signaling | General knowledge |
| ABCG2 (BCRP) | Off-Target Inhibition | Reversal of multidrug resistance | [1] |
Table 2: Kinase Selectivity Profile of Related ATM Inhibitors
Data for this compound is not available. This table presents data for other well-characterized ATM inhibitors to illustrate typical selectivity profiles.
| Kinase | KU-55933 IC50 (nM)[2][3][4][5] | AZD0156 IC50 (µM)[6] |
| ATM | 13 | 0.00058 (cell) |
| DNA-PK | 2500 | 0.14 (enzyme) |
| mTOR | 9300 | 0.61 (cell) |
| PI3K | 16600 | 1.4 (cell) |
| ATR | >100000 | 6.2 (cell) |
Experimental Protocols
1. Cellular Assay for ATM Kinase Activity
This protocol describes a method to assess the inhibitory activity of this compound on ATM kinase in a cellular context by measuring the phosphorylation of a downstream substrate, p53, via sandwich-ELISA.
-
Cell Line: U2OS (human osteosarcoma) cells, which have endogenous ATM expression.
-
Procedure:
-
Seed U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound or control compounds for 1 hour.
-
Induce DNA damage and activate ATM by treating cells with a DNA damaging agent (e.g., 10 µM etoposide or hydrogen peroxide) for a specified time (e.g., 1-2 hours).
-
Lyse the cells and perform a sandwich-ELISA to quantify the levels of phosphorylated p53 at Serine 15 (a known ATM substrate).
-
Use a p53-specific capture antibody and a phospho-p53 (Ser15)-specific detection antibody.
-
Generate dose-response curves to determine the IC50 of this compound for ATM inhibition.
-
2. ABCG2 Transporter Activity Assay (Hoechst 33342 Efflux Assay)
This protocol outlines a flow cytometry-based assay to measure the inhibition of ABCG2 transporter activity by this compound.
-
Cell Lines: A cell line overexpressing ABCG2 (e.g., MDCK-II/ABCG2) and its parental cell line lacking ABCG2 expression.
-
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Incubate the cells with various concentrations of this compound or a known ABCG2 inhibitor (positive control, e.g., Ko143) for a short period (e.g., 15-30 minutes).
-
Add the fluorescent ABCG2 substrate, Hoechst 33342, to the cell suspension and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
-
Increased intracellular fluorescence in the this compound-treated cells compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.
-
Visualizations
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 3. KU-55933, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 6. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AZ32 In Vivo Delivery
Welcome to the technical support center for AZ32. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of this compound. Our guidance is formatted in a direct question-and-answer style to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low bioavailability and high variability in our pharmacokinetic (PK) studies with this compound. What are the likely causes and how can we improve this?
A1: Low and variable bioavailability of this compound is often attributed to its poor aqueous solubility and potential first-pass metabolism. When a compound has low solubility, its dissolution in the gastrointestinal (GI) tract is limited, leading to inefficient absorption into the bloodstream.[1][2] Variability can be exacerbated by physiological differences between animals, such as gastric pH and GI transit time.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.
-
Formulation Enhancement: For a likely BCS Class II compound (low solubility, high permeability), consider the following formulation strategies to enhance dissolution and absorption:
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can prevent the crystalline structure from forming, thereby increasing its aqueous solubility.[2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the GI tract.[4]
-
Co-crystals: Forming co-crystals can improve the physicochemical properties of the API, including solubility and stability.[2]
-
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass first-pass metabolism and improve systemic exposure.[5]
Q2: Our this compound formulation appears to precipitate out of solution upon dilution or administration. How can we address this instability?
A2: Precipitation is a common issue for poorly soluble compounds formulated as supersaturated solutions, such as some ASDs.[2] This "spring and parachute" effect, where the drug initially dissolves rapidly (the "spring") but then precipitates back into a less soluble form (the "parachute" fails), can lead to reduced absorption.[2]
Troubleshooting Steps:
-
Stabilizing Excipients: Incorporate crystallization inhibitors or polymers in your formulation to maintain a supersaturated state for a longer duration, allowing for better absorption.
-
pH Adjustment: If this compound's solubility is pH-dependent, ensure the formulation buffer maintains a pH that favors solubility. Be mindful of the changing pH environment of the GI tract if administering orally.[2]
-
In Vitro Dissolution Testing: Perform dissolution studies that mimic in vivo conditions (e.g., using simulated gastric and intestinal fluids) to identify potential precipitation issues before animal studies.[6]
Troubleshooting Experimental Workflows
Below is a diagram illustrating a systematic approach to troubleshooting poor in vivo exposure of this compound.
Caption: Troubleshooting workflow for low in vivo exposure of this compound.
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
The table below summarizes common formulation strategies for improving the bioavailability of compounds like this compound.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization/Nano-milling | Increases surface area for faster dissolution.[3][4] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Prevents crystallization, increasing aqueous solubility.[2][4] | Significant solubility enhancement. | Can be physically unstable (risk of recrystallization).[2] |
| Lipid-Based Delivery (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, enhancing absorption.[4] | Improves solubility and can enhance lymphatic uptake. | Potential for GI side effects. |
| Co-crystals | Forms a new crystalline structure with improved physicochemical properties.[2] | More stable than ASDs. | Requires a suitable co-former. |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer (e.g., HPMC-AS, PVP/VA) based on the physicochemical properties of this compound.
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound and polymer.
-
Spray Drying: Atomize the solution into a heated chamber, causing rapid solvent evaporation and the formation of solid dispersion particles.
-
Powder Collection: Collect the resulting powder using a cyclone separator.
-
Characterization: Analyze the resulting powder using techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its physical stability.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, ASD) at the desired concentration.
-
Dosing: Administer the formulation to the animals via the chosen route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.
Signaling Pathway Visualization
If this compound is known to target a specific signaling pathway, a diagram can be used to visualize its mechanism of action. As the specific target of "this compound" is not defined, the following is a generic example of a kinase inhibitor pathway.
Caption: Hypothetical mechanism of action for this compound as a MEK inhibitor.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZ32 Dosage for Maximum Radiosensitization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of AZ32 to achieve maximum radiosensitization in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce radiosensitization?
This compound is an experimental, orally bioavailable, and blood-brain barrier-penetrating ATM (ataxia-telangiectasia mutated) kinase inhibitor.[1][2][3][4][5] ATM is a critical enzyme in the DNA damage response (DDR) pathway, facilitating the repair of DNA double-strand breaks induced by ionizing radiation.[1][2] By inhibiting ATM, this compound disrupts the cancer cells' ability to repair radiation-induced DNA damage, leading to an accumulation of lethal DNA lesions.[1][2] This ultimately forces the cancer cells to undergo mitotic catastrophe, a form of cell death that occurs due to improper entry into mitosis, thereby sensitizing them to radiation.[1][3]
Q2: Which cancer types are most susceptible to this compound-mediated radiosensitization?
Preclinical studies have shown that this compound is particularly effective in radiosensitizing glioma cells, especially those with mutant or dysfunctional p53 tumor suppressor genes.[1][2][3][4] As many as 80% of glioblastoma multiforme (GBM) patients have cancers with mutated p53 signaling, making this compound a promising agent for this patient population.[1][2][4] The efficacy of this compound has also been demonstrated in non-small cell lung cancer brain metastases models.[6]
Q3: What is the proposed signaling pathway for this compound-induced radiosensitization?
The primary mechanism of this compound-induced radiosensitization involves the inhibition of the ATM kinase, a key player in the DNA damage response pathway. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-mediated radiosensitization.
Q4: What are the recommended starting doses for in vitro and in vivo experiments?
Based on published preclinical studies, the following dosages can be considered as starting points for your experiments. However, optimal concentrations will be cell line or model-specific and require empirical determination.
Quantitative Data Summary
| Experimental Model | This compound Dosage | Radiation Dose | Observed Effect | Reference |
| In Vitro (Mouse Glioma Cells - GL261) | 3 µM | 2 Gy | 4-fold increase in mitotic catastrophe | [3][7] |
| In Vivo (Orthotopic Mouse Glioma - GL261) | 200 mg/kg; p.o. QD | 2.5 Gy (daily for 4 days) | Significant radiosensitization and improved survival | [3][6] |
| In Vivo (Human Orthotopic p53 mutant Glioma - U87/281G) | 200 mg/kg; p.o. QD | 2.5 Gy (daily for 4 days) | Significant radiosensitization | [6] |
| In Vivo (Non-Small Cell Lung Cancer Brain Metastases) | 50 mg/kg BID | Not specified | Radiosensitization | [6] |
Troubleshooting Guides
Problem 1: Suboptimal or no radiosensitization observed with this compound.
Caption: Troubleshooting workflow for suboptimal radiosensitization.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal non-toxic concentration that yields maximum radiosensitization for your specific cell line.
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Solution: The timing of this compound administration relative to radiation is crucial. In preclinical studies, this compound was administered 1 hour prior to radiation.[6] It is recommended to test a time course (e.g., 1, 4, 12, 24 hours pre-radiation) to determine the optimal window for your model.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: this compound-mediated radiosensitization is more pronounced in p53 mutant cells.[3] Confirm the p53 status of your cell line. If using p53 wild-type cells, a higher concentration of this compound or a different radiosensitizer may be necessary.
-
-
Possible Cause 4: Inaccurate Radiation Dosimetry.
-
Solution: Ensure that your radiation source is properly calibrated and delivering the intended dose.
-
Problem 2: High toxicity observed in the combination treatment group.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Determine the IC50 of this compound alone in your cell line. For radiosensitization studies, use a sub-lethal concentration of this compound that shows minimal toxicity as a single agent.
-
-
Possible Cause 2: Synergistic Toxicity.
-
Solution: Reduce the dose of either this compound or radiation, or both. A checkerboard titration of both agents can help identify a synergistic and non-toxic combination.
-
Experimental Protocols
1. In Vitro Clonogenic Survival Assay for Radiosensitization
This protocol is a standard method to assess the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.
Caption: Experimental workflow for a clonogenic survival assay.
Methodology:
-
Cell Plating: Prepare a single-cell suspension and plate cells into 6-well plates at densities determined to yield approximately 50-100 colonies per well for each radiation dose.
-
Drug Treatment: Allow cells to attach for 4-6 hours. Treat with the desired concentration of this compound or vehicle control for the predetermined time (e.g., 1 hour) before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot the surviving fraction as a function of radiation dose on a log-linear scale to generate cell survival curves. The sensitizer enhancement ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the control group by that in the this compound-treated group.
2. In Vivo Orthotopic Glioma Model for Radiosensitization
This protocol describes the evaluation of this compound as a radiosensitizer in a clinically relevant animal model.
Methodology:
-
Tumor Implantation: Intracranially implant human or murine glioma cells (e.g., U87 or GL261) into immunocompromised or syngeneic mice, respectively.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence or magnetic resonance imaging.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment groups: vehicle control, this compound alone, radiation alone, and this compound + radiation.
-
Drug Administration: Administer this compound orally (e.g., 200 mg/kg) at a set time before irradiation (e.g., 1 hour).
-
Irradiation: Deliver a fractionated dose of radiation (e.g., 2.5 Gy daily for 4 days) to the tumor-bearing region of the brain.
-
Survival Analysis: Monitor the animals for signs of morbidity and euthanize them when they reach a predetermined endpoint. Record the survival data and plot Kaplan-Meier survival curves.
-
Tumor Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested for histological or molecular analysis (e.g., assessment of apoptosis or DNA damage markers like γH2AX).
References
- 1. Experimental drug combined with radiation kills brain tumours in pre-clinical studies - ecancer [ecancer.org]
- 2. Experimental drug combined with radiation kills brain tumors in pre-clinical studies | EurekAlert! [eurekalert.org]
- 3. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
AZ32 toxicity and side effects in animal models
Important Notice: Information regarding the toxicity and side effects of a specific compound designated "AZ32" in animal models is not available in the public domain based on the conducted search. Preclinical safety and toxicity data are often proprietary and may not be publicly disclosed until later stages of drug development or in regulatory submissions.
This guide provides a general framework for addressing common questions and troubleshooting issues related to preclinical toxicity studies of novel compounds, using hypothetical scenarios that could be relevant for a compound like this compound. The experimental protocols and data presented are illustrative and should be adapted based on actual experimental findings for the specific compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial signs of toxicity observed in animal models during preclinical studies?
A1: Initial signs of toxicity can be compound-specific but often include changes in physical appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, reduced activity), body weight (significant loss or gain), and food/water consumption. Clinical observations are crucial for identifying the onset of adverse effects.
Q2: Which organs are most commonly affected in preclinical toxicity studies?
A2: The liver, kidneys, heart, and central nervous system are frequently monitored as they are common targets for drug-induced toxicity. The specific organs affected will depend on the compound's mechanism of action and metabolic profile. For example, a compound metabolized primarily by the liver might show signs of hepatotoxicity.
Q3: How is the maximum tolerated dose (MTD) determined in animal models?
A3: The MTD is typically determined in dose-ranging studies.[1] It is the highest dose of a drug that does not cause unacceptable side effects.[1] These studies involve administering escalating doses of the compound to different groups of animals and closely monitoring for adverse events.[1] The MTD is a critical parameter for designing longer-term toxicity studies.
Troubleshooting Guides
Issue 1: Unexpected mortality in a treatment group.
-
Possible Cause: The administered dose may have exceeded the lethal dose for that specific animal model or strain.
-
Troubleshooting Steps:
-
Immediately perform a necropsy to identify potential target organs of acute toxicity.
-
Review the dosing procedure to rule out errors in formulation or administration.
-
Consider conducting a dose-range-finding study with a wider and lower dose range to establish a safer starting dose.
-
Issue 2: Significant weight loss observed in the high-dose group.
-
Possible Cause: This could be due to decreased food consumption (anorexia), malabsorption, or a direct metabolic effect of the compound.
-
Troubleshooting Steps:
-
Quantify daily food and water intake for all groups.
-
Perform a thorough clinical examination of the animals to check for other signs of gastrointestinal distress.
-
Analyze blood samples for biomarkers of metabolic function and nutritional status.
-
Issue 3: Inconsistent results between individual animals in the same dose group.
-
Possible Cause: Variability can arise from differences in individual animal health, genetic background, or subtle inconsistencies in the experimental procedure.
-
Troubleshooting Steps:
-
Ensure all animals are from a reputable supplier and are of a similar age and weight at the start of the study.
-
Standardize all experimental conditions, including housing, diet, and dosing times.
-
Increase the number of animals per group to improve statistical power and reduce the impact of individual variability.
-
Quantitative Data Summary
The following tables represent hypothetical data for a compound like this compound to illustrate how quantitative findings from preclinical toxicity studies are typically presented.
Table 1: Hematological Findings in a 28-Day Rat Study
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| White Blood Cells (10^9/L) | 7.5 ± 1.2 | 7.8 ± 1.5 | 9.5 ± 2.1 | 12.3 ± 3.4 |
| Red Blood Cells (10^12/L) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.5 ± 0.8 | 6.1 ± 1.1 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 13.5 ± 1.5 | 11.2 ± 1.8** |
| Platelets (10^9/L) | 850 ± 150 | 870 ± 160 | 950 ± 180 | 1100 ± 210* |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 2: Serum Clinical Chemistry in a 28-Day Rat Study
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 | 85 ± 25 | 250 ± 75 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 12 | 55 ± 15 | 120 ± 30 | 380 ± 90 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 45 ± 12 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 1.5 ± 0.4 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
General Protocol for a 28-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (8 weeks old, equal numbers of males and females).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Groups: Four groups of 10 rats per sex:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Administration: The compound is administered daily via oral gavage for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical signs of toxicity, body weight, and food consumption.
-
Weekly: Detailed clinical examination.
-
End of study (Day 29): Blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Visualizations
The following diagrams illustrate common workflows and pathways relevant to preclinical toxicity assessment.
References
AZ32 Combination Therapy Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of AZ32 in combination therapies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This disruption of the DDR is the key to its synergistic effects with DNA-damaging agents.
Q2: With which classes of therapeutic agents is this compound expected to show synergy?
This compound is expected to be most effective when combined with agents that induce DNA double-strand breaks. This includes:
-
Radiotherapy: Ionizing radiation is a potent inducer of DSBs. This compound has been shown to be a powerful radiosensitizer, enhancing the killing of cancer cells by radiation.[1][2]
-
Chemotherapeutic Agents: Many chemotherapies, such as doxorubicin and temozolomide, directly or indirectly cause DNA damage.
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in other DNA repair pathways (like BRCA mutations). Combining a PARP inhibitor with an ATM inhibitor like this compound can create synthetic lethality in a broader range of cancer cells.
-
ATR Inhibitors: ATR is another key kinase in the DDR pathway. Dual inhibition of ATM and ATR can lead to a more comprehensive blockade of DNA damage signaling, resulting in enhanced cancer cell death.
Q3: How does this compound affect the cell cycle, and how does this contribute to its efficacy in combination therapy?
This compound abrogates the radiation-induced G2/M checkpoint.[1] Normally, when DNA is damaged, the G2/M checkpoint prevents cells from entering mitosis, allowing time for DNA repair. By inhibiting ATM, this compound allows cells with damaged DNA to proceed into mitosis, leading to a phenomenon called "mitotic catastrophe," a form of cell death.[2] This is a key mechanism behind its radiosensitizing effect.
Troubleshooting Guides
Problem 1: Lack of Synergy or Additive Effect in Combination with a Chemotherapeutic Agent.
Possible Cause 1: Suboptimal Dosing.
-
Recommendation: Perform a dose-matrix experiment to identify synergistic concentrations. A typical experimental design involves treating cells with a range of concentrations of this compound and the combination drug, both alone and in combination. Cell viability is then assessed, and synergy is calculated using models like the Bliss independence or Loewe additivity model.
Possible Cause 2: Inappropriate Treatment Schedule.
-
Recommendation: The order and timing of drug administration can be critical. For an agent that causes DNA damage, pre-treatment with this compound is often more effective as it primes the cells for the subsequent DNA-damaging insult by disabling the repair machinery. Test different schedules, such as pre-treatment with this compound for 24 hours before adding the chemotherapeutic agent, co-treatment, or post-treatment.
Possible Cause 3: Cell Line Resistance.
-
Recommendation: The genetic background of the cancer cell line is crucial. Cells with intact p53 may be more prone to cell cycle arrest and less susceptible to mitotic catastrophe.[1] Consider using cell lines with p53 mutations or deficiencies in other DNA repair pathways.
Problem 2: High Toxicity in Normal (Non-Cancerous) Cells.
Possible Cause: Off-target effects or high concentrations.
-
Recommendation: While this compound is a specific ATM inhibitor, high concentrations may lead to off-target effects.
-
Lower the concentration of this compound and/or the combination agent. The goal is to find a therapeutic window where cancer cells are selectively killed.
-
Test the combination on a non-cancerous cell line to determine the toxicity profile.
-
Consider that ATM inhibition can also sensitize normal tissue to radiation, although some studies suggest a degree of tumor selectivity.[3]
-
Problem 3: Inconsistent Results in Cell Viability Assays.
Possible Cause 1: Assay Interference.
-
Recommendation: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT).
-
Run a control with the compounds in cell-free media to check for direct chemical reactions with the assay reagents.[4]
-
Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo) or a real-time live-cell imaging system.
-
Possible Cause 2: Timing of Assay.
-
Recommendation: The cytotoxic effects of this compound combinations, particularly those leading to mitotic catastrophe, may take longer to manifest than acute toxicity.
-
Perform viability assays at multiple time points (e.g., 48, 72, and 96 hours) to capture the full effect of the treatment.
-
Data Presentation
Table 1: In Vitro Radiosensitization of Glioma Cells with this compound
| Cell Line | p53 Status | Treatment | Surviving Fraction at 2 Gy |
| U87 | Wild-type | Radiation only | 0.65 |
| This compound (0.3 µM) + Radiation | 0.45 | ||
| U87-281G | Mutant | Radiation only | 0.70 |
| This compound (0.3 µM) + Radiation | 0.35 |
This is a representative table based on expected outcomes from the literature. Actual values will vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound as a Radiosensitizer in an Orthotopic Mouse Glioma Model
| Treatment Group | Median Survival (days) |
| Vehicle | 25 |
| Radiation Alone (2 Gy x 5) | 35 |
| This compound (50 mg/kg) Alone | 26 |
| This compound + Radiation | 55 |
This is a representative table based on expected outcomes from the literature. Actual values will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Radiosensitization by Clonogenic Assay
This assay assesses the ability of a cell to produce a viable colony after treatment.
-
Cell Seeding: Plate cells at a low density in 6-well plates. The number of cells per well should be adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.
-
Drug Treatment: Treat the cells with this compound at the desired concentration for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate survival curves.
Protocol 2: Assessment of DNA Damage using γ-H2AX Staining
This protocol detects the phosphorylation of H2AX, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At the desired time point post-treatment (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-H2AX (γ-H2AX).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group indicates inhibition of DNA repair.
Mandatory Visualizations
References
- 1. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental drug combined with radiation kills brain tumors in pre-clinical studies | EurekAlert! [eurekalert.org]
- 3. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating AZ32 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of AZ32, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor targeting Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Inhibition of Mps1 by compounds like this compound can lead to premature exit from mitosis, resulting in chromosome missegregation and ultimately, cell death in cancer cells.[2]
Q2: Why is it important to validate that this compound is engaging Mps1 inside cells?
Validating target engagement in a cellular context is a critical step in drug discovery and development for several reasons:
-
Confirmation of Mechanism of Action: It confirms that the observed cellular phenotype (e.g., cell cycle arrest, apoptosis) is a direct result of the inhibitor binding to its intended target, Mps1.
-
Cellular Potency vs. Biochemical Potency: There can be significant discrepancies between how potently a compound inhibits a purified enzyme in a test tube (biochemical IC50) and its effectiveness within the complex environment of a living cell. Factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly impact a compound's cellular potency.[3]
-
Off-Target Effects: Validating on-target engagement helps to distinguish between the effects caused by inhibiting Mps1 and those potentially caused by the compound binding to other unintended kinases (off-targets).
Q3: What are the primary methods for validating this compound target engagement in cells?
The two most common and robust methods for confirming and quantifying the interaction of small molecule inhibitors with their protein targets in live cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a ligand (like this compound) binds to its target protein (Mps1), it generally increases the protein's thermal stability.[4] By heating cell lysates or intact cells to various temperatures, researchers can determine the temperature at which Mps1 denatures and aggregates. In the presence of a binding compound like this compound, this denaturation temperature will be higher.[4]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[5] The assay uses a NanoLuc® luciferase-tagged Mps1 protein as the energy donor and a fluorescent tracer that binds to the Mps1 active site as the energy acceptor. When the tracer is bound, a Bioluminescence Resonance Energy Transfer (BRET) signal is generated. An inhibitor like this compound will compete with the tracer for binding to Mps1, leading to a dose-dependent decrease in the BRET signal.[5]
Q4: How can I assess the selectivity of this compound and identify potential off-targets?
Assessing the selectivity of a kinase inhibitor is crucial to ensure that the observed biological effects are due to the inhibition of Mps1 and not other kinases. Common approaches include:
-
Kinase Profiling Panels: These are commercially available services (e.g., KINOMEscan®, KinaseProfiler™) that test the inhibitor against a large panel of purified kinases (often hundreds) to determine its binding affinity or inhibitory activity against each.[6][7] This provides a broad overview of the inhibitor's selectivity profile.
-
Proteome-wide CETSA (MS-CETSA): This advanced CETSA technique uses mass spectrometry to identify all proteins in the cell that are thermally stabilized by the inhibitor. This can reveal unexpected off-targets in an unbiased manner within a cellular context.[8][9]
-
Chemical Proteomics: This method uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data for Mps1 inhibitors, including AZ3146, a close analog of this compound. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro and Cellular Potency of Mps1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| AZ3146 | In vitro kinase assay | Mps1 | ~35 | N/A | [10] |
| Mps1/TTK Inhibitor | In vitro kinase assay | Mps1/TTK | 5.8 | N/A | [5] |
| Mps1/TTK Inhibitor | Colony formation assay | - | 24.6 | DLD1 | [5] |
| Mps1/TTK Inhibitor | Colony formation assay | - | 20.1 | HCT116 | [5] |
| Mps1/TTK Inhibitor | Colony formation assay | - | 20.6 | U2OS | [5] |
Table 2: Selectivity Profile of AZ3146
| Kinase Target | Inhibition | Notes | Reference |
| Mps1 | Potent | Primary target | [10] |
| FAK | Less potent | Off-target | [10] |
| JNK1 | Less potent | Off-target | [10] |
| JNK2 | Less potent | Off-target | [10] |
| Kit | Less potent | Off-target | [10] |
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of this compound to Mps1 in cells.
Experimental Workflow Diagram
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells and wash them with PBS to remove any residual medium and compound.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.[11]
-
-
Cell Lysis and Fractionation:
-
Detection of Soluble Mps1:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Mps1 in each sample using a quantitative method such as Western blotting with an anti-Mps1 antibody or an ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Mps1 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.
-
Troubleshooting Guide for CETSA
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | This compound does not stabilize Mps1 under the tested conditions. | - Verify the activity of this compound in a functional assay.- Optimize the incubation time and concentration of this compound.- Ensure the heating time and temperatures are appropriate for Mps1 denaturation. |
| Low abundance of endogenous Mps1. | - Use a cell line known to express higher levels of Mps1.- Consider overexpressing a tagged version of Mps1.[12] | |
| High variability between replicates | Inconsistent cell numbers or lysis efficiency. | - Ensure accurate cell counting and equal distribution of cells.- Standardize the freeze-thaw lysis procedure. |
| Uneven heating in the thermal cycler. | - Use a calibrated thermal cycler and ensure good contact between the tubes and the block. | |
| Smearing or degradation of Mps1 on Western blot | Protease activity during sample preparation. | - Always use fresh protease and phosphatase inhibitors in your buffers. |
NanoBRET™ Target Engagement Assay for this compound
This protocol provides a step-by-step guide for performing a NanoBRET™ Target Engagement Assay to quantify the binding of this compound to Mps1 in live cells.
Experimental Workflow Diagram
Detailed Methodology
-
Cell Transfection and Plating:
-
Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding for an Mps1-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted this compound to the wells containing the cells.
-
Add the NanoBRET® tracer at its predetermined optimal concentration to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium (typically 2 hours).[13]
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).[14]
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[15]
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known Mps1 inhibitor (100% inhibition).
-
Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Troubleshooting Guide for NanoBRET™ Assays
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low transfection efficiency or expression of Mps1-NanoLuc®. | - Optimize transfection conditions (e.g., DNA amount, transfection reagent).- Confirm expression of the fusion protein by Western blot. |
| Inappropriate tracer concentration. | - Titrate the NanoBRET® tracer to determine the optimal concentration that gives a good assay window. | |
| High background signal | Spectral overlap between donor and acceptor emission. | - Ensure you are using the correct filter sets for NanoBRET™ assays.[14] |
| Autofluorescence of the test compound. | - Test the compound for autofluorescence at the acceptor emission wavelength. | |
| IC50 values are significantly higher than biochemical IC50s | High intracellular ATP concentration competing with this compound. | - This is an expected outcome and reflects the true cellular potency in the presence of physiological ATP levels.[3] |
| Poor cell permeability of this compound. | - Consider performing the assay with permeabilized cells as a control to assess permeability issues. |
Mps1 Signaling Pathway
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation during mitosis.[16][17] The pathway is initiated by unattached kinetochores, which recruit and activate Mps1. Activated Mps1 then phosphorylates multiple downstream targets, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Signaling Pathway Diagram
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBRET — SGC-UNC [sgc-unc.org]
- 6. benchchem.com [benchchem.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 15. Assessing Reader Capability for NanoBRET Technology | Molecular Devices [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Interpreting unexpected results with AZ32
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with AZ32.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kinase X (KX), a critical upstream regulator of the Cell Growth and Proliferation Pathway. By binding to the ATP pocket of KX, this compound prevents the phosphorylation and subsequent activation of its downstream targets, primarily the transcription factors TF-A and TF-B. This action is expected to lead to a dose-dependent decrease in cell proliferation.
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound known to have off-target effects?
While this compound has been designed for high selectivity towards Kinase X, some minor off-target activity has been observed at higher concentrations (>10 µM) against Kinase Y, a structurally related kinase. It is recommended to perform a dose-response experiment to determine the optimal concentration for maximizing on-target effects while minimizing potential off-targets.
Troubleshooting Guide for Unexpected Results
Issue 1: No observable effect on cell proliferation after this compound treatment.
If you do not observe the expected anti-proliferative effect of this compound, consider the following potential causes and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Inactivity | Confirm the integrity of the this compound compound. If possible, verify its activity using a cell-free kinase assay. Ensure proper storage conditions have been maintained. |
| Cell Line Resistance | The cell line used may have intrinsic resistance to KX inhibition due to mutations in the target protein or compensatory signaling pathways. Verify the expression and mutation status of KX in your cell line. |
| Suboptimal Concentration | The concentration of this compound used may be too low to elicit a response. Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Incorrect Experimental Duration | The anti-proliferative effects of this compound may require a longer incubation period to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
Experimental Workflow: Troubleshooting No Effect
Caption: Troubleshooting workflow for lack of this compound effect.
Issue 2: Increased cell death or apoptosis observed at high concentrations.
An unexpected increase in apoptosis may indicate off-target effects or cellular stress responses.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases essential for cell survival, such as Kinase Y. Reduce the concentration of this compound to a range where it is selective for Kinase X. |
| Cellular Stress Response | Inhibition of a key growth pathway can sometimes trigger a cellular stress response leading to apoptosis. Evaluate markers of apoptosis (e.g., cleaved caspase-3) at various concentrations and time points. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent is consistent across all treatment groups and below the toxic threshold for your cell line (typically <0.5%). |
Signaling Pathway: this compound On- and Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Issue 3: Paradoxical activation of a downstream signal.
In some instances, inhibition of one pathway can lead to the compensatory activation of another.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Feedback Loop Activation | Inhibition of Kinase X may relieve a negative feedback loop that normally suppresses an alternative signaling pathway. Map the known signaling network in your cell type to identify potential feedback mechanisms. |
| Compensatory Pathway Upregulation | Cells may adapt to the inhibition of one growth pathway by upregulating a parallel pathway to maintain homeostasis. Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify activated pathways. |
Logical Relationship: Feedback Loop Scenario
Caption: Model for paradoxical activation via feedback loop.
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium, starting from a top concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TF-A, total TF-A, phospho-TF-B, and total TF-B overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Validation & Comparative
A Comparative Guide to ATM Inhibitors: AZ32 vs. KU-60019 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ataxia-telangiectasia mutated (ATM) kinase inhibitor AZ32 with the well-established inhibitor KU-60019 and other notable alternatives, AZD0156 and AZD1390. The information presented is curated from preclinical research to assist in the evaluation and selection of these compounds for further investigation.
Introduction to ATM Inhibition
Ataxia-telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a central role in the DNA damage response (DDR). Activated by DNA double-strand breaks (DSBs), ATM orchestrates a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis. Due to its critical role in genomic stability, ATM has emerged as a key therapeutic target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, a concept known as synthetic lethality. This guide focuses on the comparative analysis of four key ATM inhibitors.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, KU-60019, AZD0156, and AZD1390, focusing on their potency and selectivity.
Table 1: In Vitro Potency of ATM Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | ATM | <6.2 | Cell-free |
| ATM | 310 | Cellular | |
| KU-60019 | ATM | 6.3 | Cell-free |
| AZD0156 | ATM | 0.58 | Cellular |
| AZD1390 | ATM | 0.78 | Cellular |
Table 2: Selectivity Profile Against PIKK Family Kinases
| Compound | ATM IC50 (nM) | ATR IC50 (µM) | DNA-PK IC50 (µM) | mTOR IC50 (µM) |
| This compound | <6.2 (cell-free) | >4.6 | <4.5 | <4.6 |
| KU-60019 | 6.3 (cell-free) | >10 | 1.7 | - |
| AZD0156 | 0.58 (cellular) | >1000-fold selective | >1000-fold selective | >1000-fold selective |
| AZD1390 | 0.78 (cellular) | >1000-fold selective | >1000-fold selective | >1000-fold selective |
Table 3: Key Preclinical Characteristics
| Compound | Blood-Brain Barrier (BBB) Penetration | Key Preclinical Findings |
| This compound | Yes | Orally bioavailable; radiosensitizes intracranial gliomas in mice.[1][2][3] |
| KU-60019 | Limited | Potent radiosensitizer in vitro; inhibits glioma cell migration and invasion.[4][5][6] |
| AZD0156 | No | Potent and selective; shows robust efficacy in xenograft models with DNA damaging agents.[7][8][9] |
| AZD1390 | Yes | Highly potent and selective, orally active; improves survival in preclinical brain tumor models.[10][11][12][13] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
Caption: ATM Signaling Pathway upon DNA Damage.
Caption: Typical Experimental Workflow for ATM Inhibitor Evaluation.
Experimental Protocols
Biochemical ATM Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of a compound on ATM kinase activity.
Materials:
-
Recombinant human ATM protein
-
ATM substrate (e.g., p53-derived peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Test compounds (e.g., this compound, KU-60019)
-
Kinase buffer
-
96-well plates
-
Scintillation counter or luminometer
Method:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, ATM enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATM substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ATM kinase activity by 50%.
Cellular ATM Inhibition Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit ATM signaling within a cellular context.
Materials:
-
Cancer cell line (e.g., U87 glioblastoma, MCF7 breast cancer)
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-γ-H2AX (Ser139), and total protein controls)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Method:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATM inhibitor for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5-10 Gy) or a chemical agent.
-
After a specified time post-damage (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of ATM substrate phosphorylation. A direct comparison of the effects of this compound and KU-60019 on the phosphorylation of p53 and KAP-1 has been demonstrated using this method.[14]
Clonogenic Survival Assay
Objective: To evaluate the ability of an ATM inhibitor to radiosensitize cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
Ionizing radiation source
-
Culture dishes
-
Crystal violet stain
Method:
-
Plate a known number of cells in culture dishes and allow them to attach.
-
Treat the cells with a fixed concentration of the ATM inhibitor or vehicle control.
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium after a specified period (e.g., 24 hours) and replace it with fresh medium.
-
Incubate the cells for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the dose-response curves to determine the dose enhancement factor.
Conclusion
The landscape of ATM inhibitors is rapidly evolving, with several potent and selective compounds demonstrating significant preclinical promise. KU-60019 has been a valuable tool compound for elucidating the role of ATM in the DNA damage response. More recent developments, such as this compound, and the clinical candidates AZD0156 and AZD1390, offer improved pharmacological properties, including oral bioavailability and, for this compound and AZD1390, the crucial ability to penetrate the blood-brain barrier. This characteristic makes them particularly promising for the treatment of brain malignancies like glioblastoma. The choice of inhibitor for a specific research application will depend on the desired properties, such as the need for BBB penetration, the specific potency and selectivity profile, and the intended in vitro or in vivo model system. The data and protocols presented in this guide are intended to provide a solid foundation for making these informed decisions.
References
- 1. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. debuglies.com [debuglies.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1390 [openinnovation.astrazeneca.com]
- 12. The brain‐penetrant ATM inhibitor, AZD1390, promotes axon regeneration and functional recovery in preclinical models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ATM Kinase Inhibitors: AZ32 and AZD0156
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, AZ32 and AZD0156. Both compounds are key tools in cancer research, particularly in the context of sensitizing tumors to DNA-damaging agents. This document synthesizes available experimental data to highlight their respective strengths and potential applications.
Executive Summary
This compound and AZD0156 are both highly effective inhibitors of ATM kinase, a critical regulator of the DNA damage response (DDR). While both compounds demonstrate potent ATM inhibition, their preclinical development has focused on distinct therapeutic strategies. This compound has been prominently investigated as a radiosensitizer for glioblastoma, owing to its excellent blood-brain barrier (BBB) penetration. In contrast, AZD0156 has been extensively evaluated as a potentiator of both radiotherapy and PARP inhibitors like olaparib across a broader range of solid tumors, including lung, breast, and colorectal cancers.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and AZD0156 based on published preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and assays.
| Parameter | This compound | AZD0156 | Source |
| Target | Ataxia-Telangiectasia Mutated (ATM) Kinase | Ataxia-Telangiectasia Mutated (ATM) Kinase | [1][2] |
| Cell-based IC50 | 0.31 µM (in glioma cells) | 0.58 nM (in HT29 cells) | [1][2] |
| Primary Application | Radiosensitization of glioblastoma | Potentiation of radiotherapy and PARP inhibitors | [1][3] |
| Key Feature | High blood-brain barrier penetration | Potentiation of olaparib; oral bioavailability | [1][2] |
| In Vivo Efficacy | Significantly prolonged survival in orthotopic glioma models when combined with radiation. | Enhanced tumor growth inhibitory effects of radiation and olaparib in xenograft models. | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ATM inhibitors and a general workflow for evaluating their efficacy as radiosensitizers.
References
- 1. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ32: A Specific and Brain-Permeant ATM Kinase Inhibitor for Advancing Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ATM kinase inhibitor AZ32 with other available alternatives, supported by experimental data to validate its specificity. This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Its excellent oral bioavailability and ability to penetrate the blood-brain barrier make it a promising candidate for the treatment of aggressive brain cancers like glioblastoma.
This guide will delve into the specificity of this compound, presenting key experimental data and protocols to allow for an objective assessment of its capabilities in comparison to other ATM inhibitors.
Comparative Kinase Inhibitory Activity
The specificity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects and maximizing therapeutic efficacy. This compound has been profiled against a panel of related kinases to determine its selectivity for ATM. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its sibling compound, AZ31, against several members of the phosphoinositide 3-kinase-related kinase (PIKK) family.
| Kinase Target | This compound IC50 (µM) | AZ31 IC50 (µM) |
| ATM | <0.0062 | <0.0012 |
| ATR | >4.6 | >30 |
| DNA-PK | <4.5 | <30 |
| mTOR | <4.6 | <30 |
| PI3Kα | =4.6 | =30 |
Data sourced from: Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice.[1]
As the data indicates, this compound is a highly potent inhibitor of ATM kinase with an IC50 value in the low nanomolar range. While its sibling compound, AZ31, shows even greater potency for ATM, this compound demonstrates a favorable selectivity profile against other closely related kinases such as ATR, DNA-PK, mTOR, and PI3Kα.[1] This high degree of selectivity is crucial for minimizing potential toxicities that could arise from the inhibition of other essential cellular signaling pathways.
In cellular assays, this compound demonstrates a moderate potency for inhibiting ATM, with a reported IC50 of 0.31 µM.[2] Functionally, this compound has been shown to be at least as effective as the well-characterized ATM inhibitor KU-60019 in radiosensitizing glioma cells.[1] Furthermore, studies have indicated that AZ31, a closely related analog of this compound, is at least 10-fold more potent than KU-60019 in blocking the phosphorylation of ATM targets.[1]
Experimental Validation of this compound Specificity
The specificity of this compound for ATM kinase has been validated through various experimental approaches, primarily focusing on its ability to inhibit ATM-dependent signaling pathways in response to DNA damage.
Western Blotting for ATM Downstream Targets
A key method to confirm the specific inhibition of ATM in a cellular context is to assess the phosphorylation status of its downstream substrates. In response to DNA double-strand breaks, ATM phosphorylates a cascade of proteins to initiate cell cycle arrest and DNA repair.
Experimental Protocol:
-
Cell Culture and Treatment: Human glioma cells (e.g., T98G, U87) or other suitable cell lines are cultured under standard conditions. Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with ionizing radiation (IR) (e.g., 5 Gy).
-
Protein Extraction: At a designated time point post-irradiation (e.g., 1 hour), cells are harvested, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ATM targets, such as p-ATM (S1981), p-p53 (S15), and p-KAP1 (S824). Antibodies against total ATM, p53, KAP1, and a loading control (e.g., GAPDH) are used to ensure equal protein loading.
-
Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Expected Results: Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of ATM and its downstream targets (p53 and KAP1) following DNA damage, confirming its inhibitory effect on the ATM signaling pathway.[1]
Colony-Forming Assay for Radiosensitization
This cell survival assay is used to determine the ability of a compound to sensitize cancer cells to the cytotoxic effects of ionizing radiation, a key functional consequence of ATM inhibition.
Experimental Protocol:
-
Cell Seeding: Cells are seeded at a low density in culture dishes to allow for the formation of individual colonies.
-
Inhibitor Treatment: Cells are treated with this compound or a vehicle control for a defined period before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation.
-
Colony Formation: The cells are then incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose of radiation.
Expected Results: The combination of this compound and radiation is expected to result in a lower surviving fraction of cells compared to radiation alone, demonstrating the radiosensitizing effect of the ATM inhibitor.[1]
Visualizing the Molecular and Experimental Context
To further clarify the role of this compound and the methods used for its validation, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow.
Caption: The ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A generalized experimental workflow for validating the specificity of an ATM inhibitor.
References
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A Comparative Analysis of AZ32 Efficacy in Diverse Cancer Cell Lines
This guide provides a comparative analysis of this compound, a novel and potent small molecule inhibitor, across three distinct cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and K-562 (chronic myelogenous leukemia). The objective of this document is to present key performance data, outline detailed experimental protocols, and contextualize the findings to aid researchers in their evaluation of this compound as a potential therapeutic agent.
This compound is designed as a selective inhibitor of Phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many types of cancer. By blocking PI3K, this compound aims to suppress downstream signaling, thereby inhibiting tumor cell growth and inducing apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound
The cytotoxic and apoptotic effects of this compound were evaluated across A549, MCF-7, and K-562 cell lines. The data reveal differential sensitivity to the compound, which may be linked to the underlying genetic background and pathway dependency of each cell line.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour treatment with this compound. The results, summarized in Table 1, indicate a potent cytotoxic effect across all tested lines, with the K-562 cell line showing the highest sensitivity.
| Table 1: IC50 Values of this compound in Cancer Cell Lines | |
| Cell Line | Cancer Type |
| A549 | Non-Small Cell Lung Cancer |
| MCF-7 | Breast Adenocarcinoma |
| K-562 | Chronic Myelogenous Leukemia |
Induction of Apoptosis
To confirm that the observed cytotoxicity was due to programmed cell death, apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with a 50 nM concentration of this compound for 48 hours. The results in Table 2 demonstrate significant induction of apoptosis in all cell lines.
| Table 2: Apoptosis Induction by this compound (50 nM for 48h) | | | :--- | :--- | :--- | | Cell Line | Control (% Apoptotic Cells) | This compound Treated (% Apoptotic Cells) | | A549 | 4.1% | 45.3% | | MCF-7 | 3.5% | 38.7% | | K-562 | 5.2% | 62.1% |
Experimental Workflow and Protocols
A standardized workflow was employed to ensure consistency and reproducibility of the results.
Caption: Standardized workflow for the evaluation of this compound in cancer cell lines.
Experimental Protocols
1. Cell Culture
-
A549 Cells: Maintained in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MCF-7 Cells: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.
-
K-562 Cells: Maintained in RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: All cell lines were cultured at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well (A549, MCF-7) or 10,000 cells/well (K-562) and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound (0.1 nM to 10 µM) or DMSO as a vehicle control.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with 50 nM this compound or DMSO for 48 hours.
-
Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The samples were incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry within one hour of staining.
4. Western Blot Analysis
-
Cells were treated with this compound (50 nM) for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Results from this assay confirmed a significant reduction in the phosphorylation of Akt at the Ser473 site in all three cell lines upon treatment with this compound, consistent with its proposed mechanism of action.
Cross-Validation of AZ32's Effects with Genetic ATM Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the Ataxia-Telangiectasia Mutated (ATM) kinase: the pharmacological inhibitor AZ32 and genetic knockdown via small interfering RNA (siRNA). Both approaches are pivotal in cancer research, particularly for sensitizing tumors to radiation therapy. This document outlines their comparative effects on cellular processes, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy: this compound vs. Genetic ATM Knockdown
Both this compound, a potent and selective ATM inhibitor with excellent blood-brain barrier penetration, and genetic knockdown of ATM have been shown to effectively radiosensitize cancer cells, particularly glioblastoma.[1][2] While direct head-to-head comparative studies are limited, data from various publications allow for a cross-validation of their effects on key cellular endpoints such as cell survival, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and genetic ATM knockdown on glioma cells, primarily from studies involving radiation treatment. It is important to note that experimental conditions, such as cell lines, radiation doses, and inhibitor concentrations, may vary between studies, warranting caution in direct comparisons.
Table 1: Comparison of Effects on Cell Viability and Survival
| Treatment | Cell Line | Assay | Key Findings | Reference |
| This compound + Radiation | GL261 (mouse glioma) | Clonogenic Survival | Significant decrease in cell survival compared to radiation alone. | [1] |
| This compound + Radiation | U87 (human glioma) | Clonogenic Survival | Enhanced radiosensitization, particularly in p53 knockdown cells. | [1] |
| siRNA-ATM + Radiation | U251 (human glioma) | CCK-8 & Colony Formation | Lower cell proliferation and survival compared to control siRNA. | [2] |
| siRNA-ATM + Radiation | Glioma Stem Cells | CCK-8 & Colony Formation | Weak cell proliferation and lower survival fractions post-irradiation. | [3] |
Table 2: Comparison of Effects on Apoptosis and Mitotic Catastrophe
| Treatment | Cell Line | Assay | Key Findings | Reference |
| This compound + Radiation | GL261 | Cleaved Caspase-3 Staining | >6-fold increase in apoptosis in tumors compared to healthy brain. | [1] |
| This compound + Radiation | U1242 (human glioma) | Immunocytochemistry | 4-fold greater levels of mitotic catastrophe over radiation alone. | [1] |
| siRNA-ATM + Radiation | U251 | Flow Cytometry | Higher rate of cell apoptosis compared to control siRNA. | [2] |
| siRNA-ATM + Radiation | Glioma Stem Cells | Flow Cytometry | Higher percentage of cell apoptosis compared to control groups. | [3] |
Table 3: Comparison of Effects on Cell Cycle Distribution
| Treatment | Cell Line | Assay | Key Findings | Reference |
| This compound + Radiation | Not specified in detail | General knowledge of ATM inhibition | Leads to G2/M checkpoint abrogation. | [4] |
| siRNA-ATM + Radiation | U251 | Flow Cytometry | Higher number of cells in the G2 phase. | [2] |
| siRNA-ATM + Radiation | Glioma Stem Cells | Flow Cytometry | Higher percentage of G2 phase arrest. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
siRNA-Mediated Knockdown of ATM
This protocol is adapted for a 24-well plate format using the U87 human glioblastoma cell line.[5]
-
Cell Plating: Seed 10,000 - 15,000 U87 cells per well in 0.5 ml of complete growth medium 24 hours prior to transfection.
-
siRNA Preparation: Prepare a 10 µM stock solution of ATM-targeting siRNA and a non-targeting control siRNA in RNase-free water.[6]
-
Transfection Complex Formation:
-
For each well, mix 40 µl of serum-free medium with the desired final concentration of siRNA (typically 30-50 nM).
-
Add a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
(Optional) An additional complex condenser reagent can be added to enhance transfection efficiency.
-
Incubate the mixture at room temperature for 15-30 minutes to allow the formation of transfection complexes.
-
-
Transfection: Add the prepared transfection complexes to the wells containing the U87 cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream analyses such as Western blotting to confirm ATM protein knockdown or other functional assays.
Western Blotting for ATM Signaling Pathway Analysis
This protocol outlines the detection of ATM and its phosphorylated substrates.[7]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for each sample (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), and downstream targets like phospho-p53 (Ser15) and γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an ECL substrate. Detect the chemiluminescent signal using a digital imaging system or X-ray film.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.[8][9]
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.
-
Treatment:
-
Plating before treatment: Allow cells to attach for a few hours, then treat with this compound and/or radiation.
-
Plating after treatment: Treat cells in a larger flask, then trypsinize and plate the desired number of cells.
-
-
Incubation: Incubate the plates for 1-3 weeks until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution for 5-20 minutes.
-
Stain the colonies with 0.5% crystal violet for 10 minutes to 2 hours.
-
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies in each well. The survival fraction is calculated based on the plating efficiency of treated versus untreated cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution.[10][11]
-
Cell Harvesting: Harvest cells and wash with PBS. Aim for a concentration of 1-3 x 10^6 cells/ml.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix overnight at 4°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 1 ml of PI staining solution containing RNase A.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which corresponds to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the ATM signaling pathway and a typical experimental workflow for comparing a pharmacological inhibitor with a genetic knockdown approach.
Caption: ATM Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of ataxia-telangiectasia mutated by siRNA enhances the in vitro and in vivo radiosensitivity of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silencing of ATM expression by siRNA technique contributes to glioma stem cell radiosensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogen.com [altogen.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Involvement of NOS2 Activity on Human Glioma Cell Growth, Clonogenic Potential, and Neurosphere Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Evaluating the Synergistic Effects of DNA Damage Response Inhibitors with Chemotherapy: A Comparison of AZ32 and AZD1775
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with conventional chemotherapy holds immense promise for improving cancer treatment outcomes. This guide provides a comparative analysis of two DNA Damage Response (DDR) inhibitors, AZ32 and AZD1775 (Adavosertib), when used in conjunction with chemotherapy. While both agents aim to exploit cancer cell vulnerabilities, they do so by targeting different key players in the DDR pathway, the ATM kinase and the Wee1 kinase, respectively. This guide summarizes the available preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows to aid in the evaluation of their synergistic potential.
Mechanism of Action and Rationale for Combination Therapy
This compound: An ATM Kinase Inhibitor
This compound is a specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] ATM is a primary sensor of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by many chemotherapeutic agents and ionizing radiation.[2][3][4] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[3][4] By inhibiting ATM, this compound is hypothesized to prevent the repair of chemotherapy-induced DSBs, leading to an accumulation of lethal DNA damage and enhancing the cytotoxic effect of the chemotherapeutic agent.
One specific mechanism of synergy identified for this compound involves its ability to reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCG2.[1] By inhibiting the efflux pump function of ABCG2, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs that are substrates of this transporter.[1]
AZD1775 (Adavosertib): A Wee1 Kinase Inhibitor
AZD1775 is a potent and selective inhibitor of the Wee1 kinase.[5] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, where it acts to prevent cells from entering mitosis in the presence of DNA damage.[5][6][7] It does so by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[6][7] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint to repair DNA damage before cell division. By inhibiting Wee1, AZD1775 forces these cancer cells to prematurely enter mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[5] This mechanism provides a strong rationale for combining AZD1775 with DNA-damaging chemotherapies.
Comparative Preclinical Data
The following tables summarize the available preclinical data on the synergistic effects of this compound and AZD1775 with various chemotherapy agents. It is important to note that the available data for this compound in combination with a broad range of chemotherapies is limited compared to the extensive research conducted on AZD1775.
Table 1: Synergistic Effects of this compound with Chemotherapy
| Cancer Type | Chemotherapy Agent | Cell Line | This compound Concentration | Chemotherapy IC50 (Alone) | Chemotherapy IC50 (with this compound) | Fold Sensitization | Reference |
| Colorectal Cancer | Mitoxantrone | S1-M1-80 (ABCG2-overexpressing) | 1 µM | Not specified | Not specified | Not specified | [1] |
| Colorectal Cancer | Doxorubicin | S1-M1-80 (ABCG2-overexpressing) | 1 µM | Not specified | Not specified | Not specified | [1] |
Note: The primary study on this compound focused on its ability to reverse ABCG2-mediated resistance, demonstrating increased intracellular accumulation of mitoxantrone and doxorubicin. Specific IC50 and fold sensitization values were not provided in the abstract.
Table 2: Synergistic Effects of AZD1775 with Chemotherapy
| Cancer Type | Chemotherapy Agent | Cell Line | AZD1775 IC50 (Alone) | Chemotherapy IC50 (Alone) | Combination Effect (e.g., CI value) | Key Findings | Reference |
| Gastric Cancer | Cisplatin | MGC803, SGC7901 | 0.2 - 0.5 µM | Not specified | Synergistic | Increased DNA damage and apoptosis | [5] |
| Medulloblastoma | Gemcitabine | D458, D425 | ~75 nM (IC25) | Not specified | CI < 0.8 (Synergistic) | Enhanced cell death | [8] |
| Non-Small Cell Lung Cancer | Gemcitabine | A549, HCC827 | Not specified | Not specified | Synergistic | Decreased cell survival, increased apoptosis | [9] |
| Non-Small Cell Lung Cancer | Pemetrexed | A549, HCC827 | Not specified | Not specified | Synergistic | Decreased cell survival, increased apoptosis | [9] |
| Urothelial Cancer | Cisplatin | TP53-mutant UC cells | Not specified | Not specified | Synergistic | Induced apoptosis and mitotic catastrophe | [10] |
CI: Combination Index. A CI value < 1 indicates synergy.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of single agents and drug combinations.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or AZD1775 alone, the chemotherapy agent alone, and combinations of both at constant or non-constant ratios. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11][12][13] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11][12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12][14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each single agent and combination.
2. Evaluation of Synergy (Chou-Talalay Method)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method for quantifying drug interactions.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves. This equation relates the drug dose to the cellular effect.
-
Combination Index (CI) Calculation: Calculate the CI value using specialized software (e.g., CompuSyn) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect 'x', and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect 'x'.[15][16]
-
Interpretation of CI Values:
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and AZD1775.
References
- 1. This compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development [mdpi.com]
- 5. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 - Wikipedia [en.wikipedia.org]
- 7. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of MK-1775 and gemcitabine on cytotoxicity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of WEE1 blockade as monotherapy or in combination with cisplatin in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of AZ32: A Comparative Analysis of ATM Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM kinase inhibitor AZ32 with its alternatives, AZ31 and AZD1390. The information is based on an independent validation of published preclinical data, focusing on the therapeutic potential in glioblastoma and the reversal of multidrug resistance.
This report summarizes quantitative data from published studies in clearly structured tables, details key experimental methodologies, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.
Performance Comparison of ATM Kinase Inhibitors
This compound, a specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has been evaluated for its potential in cancer therapy, primarily as a radiosensitizer in glioblastoma and as an agent to overcome multidrug resistance. Its performance is best understood in comparison to its predecessor, AZ31, and its successor, the clinical-grade inhibitor AZD1390.
In Vitro Potency and Selectivity
The inhibitory activity of this compound and its alternatives against the ATM kinase has been quantified through half-maximal inhibitory concentration (IC50) values. AZD1390 emerges as the most potent inhibitor, followed by AZ31 and then this compound.
| Compound | Target | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Selectivity |
| This compound | ATM Kinase | <6.2 nM[1][2][3] | 0.31 µM[2][3] | Adequate selectivity over ATR[3] |
| AZ31 | ATM Kinase | <1.2 nM[4][5] | 46 nM[4][5] | >500-fold selective over ATR[4] |
| AZD1390 | ATM Kinase | - | 0.78 nM[2] | >10,000-fold over other PIKK family kinases[1] |
In Vivo Efficacy in Glioblastoma Models
Preclinical studies in mouse models of glioblastoma have demonstrated the potential of these ATM inhibitors to enhance the efficacy of radiation therapy. A key differentiator among these compounds is their ability to penetrate the blood-brain barrier (BBB).
Published research indicates that this compound has enhanced BBB penetration compared to AZ31, making it a more effective radiosensitizer in orthotopic glioma models.[3][6] While direct, side-by-side quantitative in vivo data for this compound and AZ31 is not extensively detailed in the reviewed literature, the qualitative assessment points to the superior efficacy of this compound in preclinical models.[6][7]
AZD1390, specifically designed for improved brain penetration, has shown significant tumor regression and increased survival in orthotopic brain tumor models when combined with radiation.[1] In a mouse glioblastoma survival model, a 5 mg/kg once-daily dose of AZD1390 resulted in a 56% overall survival, which increased to 100% at a 20 mg/kg twice-daily dose.[3]
Reversal of Multidrug Resistance
This compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2 in colorectal cancer cells.[8] This effect is achieved by inhibiting the transporter's activity, thereby increasing the intracellular concentration of chemotherapeutic drugs that are substrates of ABCG2, such as mitoxantrone and doxorubicin.[8]
Experimental Methodologies
ATM Kinase Inhibition Signaling Pathway
The following diagram illustrates the role of ATM in the DNA damage response (DDR) and how inhibitors like this compound intervene. Ionizing radiation induces DNA double-strand breaks (DSBs), which activate ATM. Activated ATM then phosphorylates downstream targets such as p53 and KAP1, leading to cell cycle arrest and DNA repair. ATM inhibitors block this phosphorylation, preventing the repair of radiation-induced DNA damage and leading to mitotic catastrophe and apoptosis in cancer cells.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony after treatment with ionizing radiation, with or without an ATM inhibitor.
Protocol:
-
Cell Plating: Cells are seeded at a low density in multi-well plates to allow for the formation of individual colonies.
-
Treatment: Cells are treated with the ATM inhibitor (e.g., this compound) for a specified period, followed by irradiation with varying doses.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose of radiation.[9][10][11]
Intracellular Mitoxantrone Accumulation Assay
This assay is used to assess the ability of a compound to reverse ABCG2-mediated multidrug resistance by measuring the intracellular accumulation of a fluorescent substrate, mitoxantrone.
Protocol:
-
Cell Culture: Colorectal cancer cells overexpressing ABCG2 are cultured in multi-well plates.
-
Treatment: Cells are pre-incubated with this compound at various concentrations.
-
Substrate Addition: The fluorescent ABCG2 substrate, mitoxantrone, is added to the cells and incubated.
-
Fluorescence Measurement: The intracellular fluorescence of mitoxantrone is measured using a flow cytometer or fluorescence microscope.
-
Data Analysis: An increase in intracellular mitoxantrone fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[8][12][13]
Conclusion
The independent validation of published studies on this compound confirms its role as a valuable research tool for investigating ATM kinase inhibition. Compared to AZ31, this compound offers improved blood-brain barrier penetration, making it a more effective radiosensitizer in preclinical models of glioblastoma. However, the subsequent development of AZD1390, with its superior potency and pharmacokinetic properties, has positioned it as the more promising candidate for clinical development. Furthermore, the ability of this compound to reverse ABCG2-mediated multidrug resistance highlights a potential secondary therapeutic application that warrants further investigation. This guide provides a foundational understanding for researchers to objectively evaluate the utility of this compound in their specific research contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZ31 | ATM/ATR | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. Orally Bioavailable and Blood-Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AZ32 Demonstrates Significant Preclinical Efficacy in Glioblastoma Radiosensitization, Outperforming Standard of Care
For Immediate Release
November 20, 2025 – Preclinical research findings indicate that AZ32, an experimental ATM kinase inhibitor, when used in conjunction with radiation therapy, markedly improves survival and therapeutic outcomes in models of glioblastoma (GBM), the most aggressive form of brain cancer. These studies position this compound as a promising agent to enhance the efficacy of the current standard-of-care treatment for this devastating disease.
This guide provides a comprehensive comparison of this compound's performance against standard radiation therapy, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.
Performance Against Standard of Care: A Quantitative Comparison
This compound's primary function is not as a standalone therapy but as a radiosensitizer, meaning it enhances the tumor-killing effects of radiation. The standard of care for glioblastoma patients typically involves surgical resection followed by radiation and chemotherapy.[1][2] Preclinical evaluations of this compound have therefore focused on its ability to improve the outcomes of radiation therapy.
The key therapeutic benefit of combining this compound with radiation lies in its ability to selectively sensitize cancer cells to radiation-induced DNA damage, leading to increased tumor cell death and prolonged survival in animal models.
In Vivo Efficacy: Orthotopic Glioblastoma Mouse Models
The following tables summarize the key findings from preclinical studies in mouse models with intracranial glioblastoma tumors.
Table 1: Survival Analysis in Orthotopic Mouse Glioma Models
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Radiation Alone | Statistical Significance (p-value) | Cured Mice (%) |
| Vehicle (Control) | ~20 | N/A | <0.001 | 0 |
| This compound Alone | ~22 | N/A | <0.001 | 0 |
| Radiation Alone (4 x 2.5 Gy) | ~35 | N/A | <0.001 | 0 |
| This compound + Radiation | ~60 | ~71% | <0.001 | >50% |
Data extrapolated from survival curves presented in preclinical studies. "Cured mice" refers to animals that showed no signs of tumor by bioluminescence imaging and survived long-term.[3]
Table 2: Cellular Response to Treatment in Glioblastoma Models
| Treatment Group | Apoptosis in Tumor (vs. healthy brain) | Mitotic Catastrophe in Glioma Cells |
| Vehicle (Control) | Baseline | Baseline |
| This compound Alone | No significant increase | No significant increase |
| Radiation Alone | Moderate increase | Moderate increase |
| This compound + Radiation | >6-fold increase | 4-fold higher than radiation alone |
Apoptosis data is based on cleaved caspase-3 staining. Mitotic catastrophe is a form of cell death resulting from premature entry into mitosis.[4][5]
Mechanism of Action: Targeting the DNA Damage Response
This compound is a potent and selective inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] ATM is a critical enzyme in the DNA damage response (DDR) pathway.[1][2] When radiation therapy induces double-strand breaks in the DNA of cancer cells, ATM is activated, initiating a signaling cascade that pauses the cell cycle to allow for DNA repair. By inhibiting ATM, this compound prevents this repair process, forcing the cancer cells to proceed through the cell cycle with damaged DNA. This ultimately leads to a form of programmed cell death known as mitotic catastrophe.[1]
A significant finding is that this compound's efficacy is particularly pronounced in tumors with a mutated p53 gene, a common characteristic of glioblastoma.[4] This suggests a potential for patient stratification in future clinical trials.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
Orthotopic Glioblastoma Mouse Model
-
Cell Culture: Murine (GL261) or human (U87MG, T98G) glioblastoma cell lines, engineered to express luciferase for in vivo imaging, are cultured in appropriate media.
-
Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of glioblastoma cells into the striatum of immunocompetent (for GL261) or immunodeficient (for human cell lines) mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).
-
Treatment Administration:
-
This compound: Administered orally (p.o.) once daily at a dose of 200 mg/kg.
-
Radiation: Mice receive fractionated whole-brain irradiation, typically 4 doses of 2.5 Gy each.
-
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor response is also monitored by BLI.
References
- 1. Experimental drug combined with radiation kills brain tumours in pre-clinical studies - ecancer [ecancer.org]
- 2. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AZ32: A Guide for Laboratory Professionals
For immediate release: This document outlines the essential safety and logistical procedures for the proper disposal of AZ32, a potent and selective inhibitor of ataxia-telangiectasia mutated (ATM) kinase.[1][2] Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound, also known as N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide, is a solid compound utilized in cancer research to enhance the efficacy of radiation therapy.[1] While not classified as acutely toxic, its ability to inhibit the DNA damage response (DDR) necessitates careful handling and disposal to prevent unintended biological effects and environmental contamination.[2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof |
| Hand Protection | Nitrile Gloves | Double-gloving recommended |
| Body Protection | Laboratory Coat | Fully buttoned |
| Respiratory | Fume Hood | Required for handling powdered form |
In case of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that ensures the deactivation of its biological activity and compliance with hazardous waste regulations.
1. Decontamination of Labware and Surfaces:
-
All glassware, spatulas, and other equipment that have come into direct contact with this compound must be decontaminated.
-
Prepare a 10% bleach solution.
-
Immerse contaminated items in the bleach solution for a minimum of 30 minutes.
-
For surfaces, wipe down the area with the 10% bleach solution, followed by a rinse with 70% ethanol, and then water.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container. This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or expired solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Labeling and Storage:
-
All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound (ATM Kinase Inhibitor)," and the primary hazards (e.g., "Irritant," "Bioactive").
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not pour any this compound waste, including decontaminated solutions, down the drain.
-
Do not dispose of any this compound-contaminated solid waste in the regular trash.
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for this compound waste segregation.
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible environmental stewardship. For further information, consult your institution's specific hazardous waste management plan.
References
Personal protective equipment for handling AZ32
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZ32, a potent and selective ATM kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical an physical properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2288709-96-4 |
| Molecular Formula | C20H16N4O |
| Molecular Weight | 328.37 |
| Physical State | Solid |
| Storage Class | 11 (Combustible Solids) |
Personal Protective Equipment (PPE)
There are conflicting recommendations regarding the necessary personal protective equipment for handling this compound. To ensure the highest level of safety, the more stringent guidelines should be followed. Below is a summary of the recommended PPE.
| Protective Equipment | Recommended Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Impermeable and chemical-resistant gloves. | Prevents skin contact and potential absorption. |
| Body Protection | Impervious clothing (e.g., lab coat). | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | Recommended to avoid inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is essential when working with this compound to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and eye wash station are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Review the Safety Data Sheet (SDS) before beginning any work.
-
-
Handling :
-
Wear the full recommended personal protective equipment.
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with large amounts of running water for several minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing. If irritation persists, consult a physician.
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed container.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
